Flt3-IN-24
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H20N6O2S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
6-[7-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]-N-(4-methylsulfonylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C23H20N6O2S/c1-28-15-17(13-25-28)16-10-11-29-21(14-24-23(29)12-16)20-4-3-5-22(27-20)26-18-6-8-19(9-7-18)32(2,30)31/h3-15H,1-2H3,(H,26,27) |
InChI Key |
QIKIFQZHDRYLOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=NC(=CC=C4)NC5=CC=C(C=C5)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Flt3-IN-24 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Flt3-IN-24
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound, also identified as compound 24, is a potent and selective inhibitor of FLT3 kinase.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity against wild-type and mutated FLT3, its effects on downstream signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound is an imidazo[1,2-a] pyridine-pyridine derivative that functions as a competitive inhibitor of FLT3 kinase.[1] It exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the phosphorylation of FLT3 and the subsequent activation of downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells. Notably, this compound demonstrates potent inhibitory activity not only against the wild-type FLT3 but also against clinically relevant mutants, including those that confer resistance to other FLT3 inhibitors.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its efficacy.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FLT3 | 7.94 |
Data sourced from commercially available information.[1]
Table 2: Anti-proliferative Activity of this compound (Compound 24) in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) |
| MOLM14 | FLT3-ITD | 24 |
| MOLM14-D835Y | FLT3-ITD/D835Y | Data not available |
| MOLM14-F691L | FLT3-ITD/F691L | Data not available |
| K562 | FLT3-negative (BCR-ABL positive) | >10,000 |
Data extracted from "An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L". The study demonstrated that compound 24 has potent and balanced inhibition on MOLM14, MOLM14-D835Y, and MOLM14-F691L cells, with a low selectivity margin against other kinases as indicated by its high IC50 in the FLT3-negative K562 cell line.
Effect on Downstream Signaling Pathways
Mutations in FLT3 lead to its constitutive activation, resulting in the continuous stimulation of downstream signaling pathways that promote cell growth and survival. The primary signaling cascades activated by FLT3 include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound inhibits the autophosphorylation of FLT3, thereby blocking the activation of these critical downstream effectors.
Visualizing the this compound Mechanism of Action
The following diagram illustrates the FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay
This protocol is used to determine the anti-proliferative effect of this compound on leukemia cell lines.
Workflow Diagram:
Materials:
-
AML cell lines (e.g., MOLM14, K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well opaque-walled plates
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed the AML cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the desired final concentrations. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: After incubation, allow the plates to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Reading: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis for Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
Workflow Diagram:
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat AML cells with this compound at various concentrations for a predetermined time (e.g., 2-4 hours). After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a potent and selective inhibitor of FLT3 kinase with significant anti-proliferative effects in AML cells harboring FLT3-ITD mutations. Its mechanism of action involves the direct inhibition of FLT3 autophosphorylation, leading to the suppression of key downstream signaling pathways essential for leukemic cell survival and proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for FLT3-mutated AML. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
Unveiling Novel Fms-Like Tyrosine Kinase 3 (FLT3) Inhibitors: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fms-like tyrosine kinase 3 (FLT3) has emerged as a critical therapeutic target in acute myeloid leukemia (AML), where activating mutations drive cancer progression and are associated with poor prognosis.[1][2] The development of potent and selective FLT3 inhibitors is a key focus of modern oncology research. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel FLT3 inhibitors, using a representative discovery cascade as an illustrative example. While a specific compound "Flt3-IN-24" is not publicly documented, this whitepaper outlines the core principles and methodologies integral to the development of such targeted therapies.
The Discovery Engine: From High-Throughput Screening to Lead Optimization
The journey to identify a novel FLT3 inhibitor often commences with the screening of compound libraries against the FLT3 kinase. This can be guided by the structures of known kinase inhibitors. For instance, a topological structure-activity relationship (SAR) study of analogs of the known PKA inhibitor H-89 led to the identification of highly active sub-nanomolar azaindoles as novel FLT3 inhibitors.[3][4]
The initial hits from screening undergo rigorous evaluation to establish a preliminary structure-activity relationship (SAR). This process involves synthesizing and testing a series of analogs to identify the chemical moieties crucial for potent FLT3 inhibition. Matched molecular pair analysis is a powerful tool in this phase to understand the impact of subtle chemical modifications on inhibitory activity.[4]
Table 1: Representative Structure-Activity Relationship Data for Novel FLT3 Inhibitors
| Compound ID | Modification | FLT3 IC50 (nM) | MV4-11 Cell Line IC50 (nM) | MOLM-13 Cell Line IC50 (nM) |
| Lead Compound | Initial Hit | 7.82 | 46.07 | 51.6 |
| Analog 1 | Hinge-binding moiety modification | 2.1 | 2680 | 1030 |
| Analog 2 | Solvent-front moiety modification | >1000 | - | - |
| Analog 3 | Back-pocket moiety modification | 2.5 | - | - |
Data presented here is representative and compiled from various sources for illustrative purposes.[2][5][6][7]
The Blueprint for Creation: Synthesis of a Novel FLT3 Inhibitor
The chemical synthesis of a lead compound and its analogs is a cornerstone of the drug discovery process. The synthetic route must be robust, scalable, and allow for the introduction of chemical diversity to explore the SAR thoroughly. A generalized synthetic scheme for a novel pyrimidine-2,4-diamine derivative, a class of potent FLT3 inhibitors, is outlined below.[5]
Experimental Protocol: General Synthesis of Pyrimidine-2,4-diamine Derivatives
-
Starting Material Preparation: Commercially available starting materials are procured and purified as necessary.
-
Core Synthesis: The pyrimidine core is assembled through a multi-step reaction sequence, often involving condensation and cyclization reactions.
-
Functionalization: Key functional groups are introduced at specific positions on the pyrimidine ring to interact with the FLT3 kinase. This may involve Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce aryl or heteroaryl moieties.
-
Final Product Isolation and Purification: The final compound is isolated through extraction and purified using techniques such as column chromatography or preparative HPLC.
-
Structural Verification: The chemical structure of the final compound is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Illuminating the Path: The FLT3 Signaling Network
Understanding the biological context in which a novel inhibitor will function is paramount. FLT3 is a receptor tyrosine kinase that, upon activation by its ligand (FLT3L), dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways that promote cell survival, proliferation, and differentiation.[8][9] In AML, mutations in FLT3 lead to ligand-independent constitutive activation of these pathways.[8][10]
Caption: The FLT3 signaling pathway and its downstream effectors.
The Litmus Test: Biological Evaluation of a Novel Inhibitor
A comprehensive suite of biochemical and cellular assays is required to characterize the biological activity of a novel FLT3 inhibitor.
Experimental Protocol: In Vitro FLT3 Kinase Assay
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (FRET) method is commonly employed to measure the inhibitory activity of compounds against the FLT3 kinase.
-
Reagents: Recombinant human FLT3 kinase, a suitable substrate peptide, ATP, and FRET donor and acceptor molecules.
-
Procedure:
-
The FLT3 kinase, substrate, and test compound are incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the FRET signal is measured.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Experimental Protocol: Cell Proliferation Assay
-
Cell Lines: AML cell lines endogenously expressing mutant FLT3, such as MV4-11 and MOLM-13, are used.
-
Assay Principle: The effect of the inhibitor on cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a serial dilution of the test compound.
-
After a 72-hour incubation period, the viability reagent is added.
-
The signal is measured using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce cell viability by 50%, is determined.
Experimental Protocol: Western Blot Analysis of FLT3 Phosphorylation
-
Purpose: To confirm that the inhibitor targets the FLT3 signaling pathway in cells.
-
Procedure:
-
MV4-11 cells are treated with varying concentrations of the inhibitor for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.
-
Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
-
Result Interpretation: A dose-dependent decrease in the p-FLT3 signal indicates effective target engagement by the inhibitor.[5]
A Roadmap to Discovery: The Experimental Workflow
The discovery and preclinical development of a novel FLT3 inhibitor follows a logical and iterative workflow, from initial screening to in-depth biological characterization.
Caption: A generalized workflow for FLT3 inhibitor discovery.
Conclusion
The development of novel FLT3 inhibitors represents a promising therapeutic strategy for AML. The process is a multidisciplinary endeavor, integrating medicinal chemistry, molecular and cellular biology, and pharmacology. Through a systematic approach of screening, synthesis, and rigorous biological evaluation, potent and selective inhibitors can be identified and advanced towards clinical development, offering new hope for patients with FLT3-mutated AML.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-24 chemical structure and properties
An In-Depth Technical Guide to Flt3-IN-24: A Potent and Selective FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. This compound (also referred to as compound 24) has emerged as a potent and selective inhibitor of FLT3 kinase. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including its mechanism of action, effects on downstream signaling, and detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is an imidazo[1,2-a]pyridine-pyridine derivative. Its chemical structure and properties are summarized below.
Chemical Name: 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine[1]
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₀N₆O₂S | [2] |
| Molecular Weight | 444.51 g/mol | [3] |
| Appearance | Yellow solid | [1] |
| IC₅₀ (FLT3 Kinase) | 7.94 nM | [2][3] |
| Solubility | Soluble in DMSO | [3] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of FLT3 kinase, demonstrating significant activity against both wild-type and mutated forms of the receptor.[1] Its primary mechanism of action is the inhibition of the kinase activity of FLT3, which in turn blocks the downstream signaling pathways that promote cell proliferation and survival in FLT3-driven cancers.[1]
Efficacy Against FLT3 Mutations
A key advantage of this compound is its balanced and potent inhibitory activity against clinically relevant FLT3 mutations that confer resistance to other inhibitors. It is particularly effective against:
-
FLT3-ITD (Internal Tandem Duplication): The most common type of FLT3 mutation in AML.[1]
-
FLT3-ITD/D835Y: A common resistance mutation in the tyrosine kinase domain (TKD).[1]
-
FLT3-ITD/F691L: A gatekeeper mutation that confers resistance to several FLT3 inhibitors, including gilteritinib.[1]
Molecular docking studies suggest that this compound may adopt different binding conformations when interacting with the F691L mutant of FLT3, which could explain its retained activity against this resistant form.[1]
Downstream Signaling Pathways
FLT3 activation triggers several downstream signaling cascades that are crucial for cell survival and proliferation. These include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways.[4] By inhibiting FLT3 kinase activity, this compound effectively suppresses the phosphorylation of FLT3 and its downstream targets, including STAT5, ERK, and AKT, leading to the inhibition of these pro-survival signaling networks.[1]
Diagram 1: Simplified FLT3 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the FLT3 receptor, blocking downstream signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against FLT3 kinase.
Methodology:
-
Reagents: Recombinant human FLT3 kinase, ATP, appropriate kinase buffer, substrate peptide (e.g., a generic tyrosine kinase substrate), and this compound at various concentrations.
-
Procedure: a. Prepare a reaction mixture containing the FLT3 kinase, substrate peptide, and kinase buffer. b. Add this compound at a range of concentrations to the reaction mixture and incubate for a specified time (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding ATP. d. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the anti-proliferative effects of this compound on leukemia cell lines.
Methodology:
-
Cell Lines: Use human AML cell lines with known FLT3 mutation status, such as MV4-11 (FLT3-ITD homozygous) and MOLM-13 (FLT3-ITD heterozygous). A cell line lacking FLT3 mutations (e.g., K562) can be used as a negative control.
-
Procedure: a. Seed the cells in 96-well plates at an appropriate density. b. Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours). c. Assess cell viability using a colorimetric or fluorometric assay, such as the MTT assay or a resazurin-based assay (e.g., CellTiter-Blue®).
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.
Diagram 2: Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the anti-proliferative effects of this compound.
Western Blot Analysis of FLT3 Signaling
Objective: To determine the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Culture FLT3-dependent AML cells (e.g., MV4-11) and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT. A loading control antibody (e.g., β-actin or GAPDH) should also be used. e. Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels and the loading control.
Conclusion
This compound is a potent and selective small-molecule inhibitor of FLT3 kinase with promising activity against both wild-type and clinically relevant mutant forms of the enzyme, including those that confer resistance to other targeted therapies. Its ability to effectively block FLT3-mediated signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent for AML and other hematological malignancies driven by FLT3 activation. The experimental protocols detailed herein provide a robust framework for the continued preclinical and clinical evaluation of this compound.
References
- 1. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound by MedChem Express, Cat. No. HY-163068-1ST | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 4. Molecular Profile Detail [ckb.genomenon.com:443]
Flt3-IN-24 and the Landscape of Selective FLT3 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. This technical guide provides an in-depth overview of selective FLT3 inhibitors, with a specific focus on the potent inhibitor Flt3-IN-24. While publicly available data on this compound is limited, its high potency warrants discussion within the broader context of FLT3 inhibitor development. This document will detail the FLT3 signaling pathway, present comparative data for various selective FLT3 inhibitors, outline key experimental protocols for their evaluation, and provide visual representations of critical pathways and workflows to support researchers in the field of oncology drug discovery.
Introduction: FLT3 as a Therapeutic Target in AML
FMS-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family. In normal hematopoiesis, the binding of the FLT3 ligand to the receptor induces dimerization and subsequent autophosphorylation of the kinase domain, activating downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5. These pathways are crucial for the normal development of hematopoietic stem cells.
In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene lead to ligand-independent constitutive activation of the kinase. The two most common types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). These mutations are associated with a poor prognosis in AML patients, driving research and development of targeted FLT3 inhibitors.
This compound: A Potent and Selective FLT3 Inhibitor
This compound, also referred to as compound 24, has been identified as a potent and selective inhibitor of the FLT3 kinase.
Biochemical Potency
Limited available data indicates that this compound exhibits strong inhibitory activity against FLT3 kinase with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.
Table 1: Biochemical Activity of this compound
| Compound | Target | IC50 (nM) |
| This compound | FLT3 Kinase | 7.94 |
Note: This data is based on limited publicly available information.
Due to the scarcity of further detailed public data on this compound, the remainder of this guide will focus on the broader class of selective FLT3 inhibitors, providing a comparative landscape and detailed experimental methodologies relevant to the field.
The Landscape of Selective FLT3 Inhibitors
A number of selective FLT3 inhibitors have been developed and are in various stages of preclinical and clinical evaluation, with some having received regulatory approval. These inhibitors are broadly classified into Type I and Type II, based on their binding mode to the kinase domain.
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase and can inhibit both wild-type and mutant forms of FLT3.
-
Type II inhibitors bind to the inactive "DFG-out" conformation and are generally more selective for the mutant forms.
Comparative Inhibitory Activity
The following tables summarize the biochemical and cellular activities of several well-characterized selective FLT3 inhibitors against wild-type FLT3 and common mutations.
Table 2: Biochemical Activity of Selected FLT3 Inhibitors
| Inhibitor | Type | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) |
| Midostaurin | I | 11 | 11 | 8.2 |
| Gilteritinib | I | 0.29 | 0.7 | 0.7 |
| Crenolanib | I | 4.4 | 0.6 | 4.4 |
| Quizartinib | II | 1.1 | 1.1 | 110 |
| Sorafenib | II | 90 | 58 | 68 |
Table 3: Cellular Activity of Selected FLT3 Inhibitors in FLT3-ITD positive AML Cell Lines (e.g., MV4-11)
| Inhibitor | Cell Line | Proliferation IC50 (nM) |
| Midostaurin | MV4-11 | 10 |
| Gilteritinib | MV4-11 | 0.9 |
| Crenolanib | MV4-11 | 3.2 |
| Quizartinib | MV4-11 | 1.6 |
| Sorafenib | MV4-11 | 6 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of selective FLT3 inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.
Objective: To determine the IC50 value of a test compound against FLT3 kinase.
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay measures the amount of ADP produced, which is proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Cellular Proliferation Assay
This assay measures the effect of a test compound on the growth and viability of cancer cells that are dependent on FLT3 signaling.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in FLT3-dependent cell lines.
Materials:
-
AML cell line with FLT3-ITD mutation (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to attach and resume growth overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition relative to untreated control cells.
-
Determine the GI50 value by plotting the percentage of inhibition against the compound concentration.
Western Blotting for FLT3 Phosphorylation
This technique is used to assess the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context.
Objective: To determine the effect of a test compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein.
Visualizing Key Pathways and Workflows
FLT3 Signaling Pathway
The following diagram illustrates the major signaling cascades activated by FLT3.
Caption: Simplified FLT3 signaling pathway.
Experimental Workflow for FLT3 Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel FLT3 inhibitor.
Caption: Preclinical workflow for FLT3 inhibitor evaluation.
Conclusion
Selective inhibition of FLT3 is a clinically validated and promising therapeutic strategy for a subset of AML patients. While specific data on this compound is limited, its reported high potency places it among the noteworthy small molecules targeting this kinase. The continued development of novel, potent, and selective FLT3 inhibitors, alongside a thorough understanding of their biochemical and cellular activities through robust experimental evaluation, is crucial for improving therapeutic outcomes in FLT3-mutated AML. This guide provides a foundational framework of data, protocols, and conceptual diagrams to aid researchers in this important endeavor.
An In-depth Technical Guide on FMS-like Tyrosine Kinase 3 (FLT3) Inhibitor Target Binding and Kinetics
Disclaimer: Information regarding a specific inhibitor designated "Flt3-IN-24" is not available in the public domain. This guide provides a comprehensive overview of the target binding and kinetics of well-characterized FMS-like tyrosine kinase 3 (FLT3) inhibitors, intended for researchers, scientists, and drug development professionals.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making FLT3 a key therapeutic target.[4][5][6][7] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor and downstream signaling pathways, promoting uncontrolled cell growth.[3][6][8][9]
FLT3 Signaling Pathways
Under normal physiological conditions, the binding of the FLT3 ligand triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades.[2][3][8] Key pathways activated include the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways, which regulate cell survival, proliferation, and differentiation.[3][7][10] In AML, FLT3-ITD mutations notably lead to the constitutive activation of the STAT5 pathway, in addition to the PI3K/AKT and RAS/MEK/ERK pathways.[8][9][10]
Caption: FLT3 signaling pathways activated by receptor dimerization.
Target Binding and Inhibitor Types
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.[9][11]
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase domain in the ATP-binding pocket. These inhibitors are effective against both FLT3-ITD and FLT3-TKD mutations.[1][9][11]
-
Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, outside of the ATP-binding pocket. These inhibitors are generally more selective but can be rendered ineffective by TKD mutations that stabilize the active conformation.[9][11][12]
Caption: Binding modes of Type I and Type II FLT3 inhibitors.
Quantitative Data on FLT3 Inhibitors
The potency of FLT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or their dissociation constant (Kd) in binding assays. Cellular activity is often measured by inhibition of FLT3 autophosphorylation or cell proliferation.
| Inhibitor | Type | Target | Assay | IC50 / Kd (nM) | Reference |
| Quizartinib (AC220) | II | FLT3-ITD | Biochemical | <1 | [5] |
| FLT3-WT | Biochemical | 1 | [5] | ||
| FLT3-ITD | Cellular (MV4-11) | 2 | [4] | ||
| Gilteritinib | I | FLT3-ITD | Biochemical | 0.29 | [13] |
| FLT3-D835Y | Biochemical | 0.7 | [13] | ||
| FLT3-ITD | Cellular (MV4-11) | 0.92 | [13] | ||
| Midostaurin (PKC412) | I | FLT3-ITD | Cellular (Ba/F3) | ~10 | [10] |
| FLT3 | Biochemical | 29.64 | [14] | ||
| Sunitinib | I | FLT3 | Binding | 1.4 | [4] |
| FLT3-ITD | Cellular (MV4-11) | 250 | [10] | ||
| Sorafenib | II | FLT3 | Binding | 5.8 | [4] |
| FLT3-ITD | Cellular (MV4-11) | 5 | [4] | ||
| Crenolanib | I | FLT3-ITD | Cellular | Potent | [8] |
| FLT3-D835 | Cellular | Potent | [8] |
Experimental Protocols
The characterization of FLT3 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Caption: General experimental workflow for FLT3 inhibitor evaluation.
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.
Example Protocol (ADP-Glo™ Kinase Assay): [14][15]
-
Reaction Setup: In a 96-well plate, combine the purified recombinant FLT3 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.[15]
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion Measurement: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add a kinase detection reagent to convert the newly synthesized ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Plot the signal against the compound concentration to determine the IC50 value.
Objective: To assess the ability of a compound to inhibit FLT3 autophosphorylation in intact cells, confirming cellular target engagement.
Example Protocol (ELISA-based): [4][16]
-
Cell Culture: Culture an AML cell line harboring an activating FLT3 mutation (e.g., MV4-11 for FLT3-ITD) to a suitable density.[4][13]
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Harvest and lyse the cells to release the cellular proteins.
-
ELISA: Use a sandwich ELISA kit specific for phosphorylated FLT3. The plate is coated with a capture antibody against total FLT3. After adding the cell lysate, a detection antibody that specifically recognizes phosphorylated tyrosine residues on FLT3 is added.
-
Signal Detection: A substrate is added that reacts with an enzyme conjugated to the detection antibody, producing a colorimetric or chemiluminescent signal.
-
Data Analysis: Quantify the signal and normalize it to the total FLT3 protein content. Plot the inhibition of phosphorylation against compound concentration to calculate the IC50.
Objective: To determine the effect of FLT3 inhibition on the growth and survival of FLT3-dependent cancer cells.
Example Protocol (MTT Assay): [13]
-
Cell Seeding: Seed FLT3-dependent AML cells (e.g., MV4-11) in a 96-well plate at a predetermined density.
-
Compound Exposure: Add the test compound at a range of concentrations and incubate for a period that allows for cell division (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to untreated controls and plot against compound concentration to determine the IC50 value.
References
- 1. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel, dual pan-PIM/FLT3 inhibitor SEL24 exhibits broad therapeutic potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 7. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLT3 Inhibitors in AML: Tackling Therapy Resistance | KCAS Bio [kcasbio.com]
- 12. researchgate.net [researchgate.net]
- 13. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide on Flt3-IN-24 in the Context of FLT3 Mutations in AML
Notice to the Reader: Following a comprehensive search of scientific literature and publicly available data, no specific information, preclinical or clinical, could be found for a compound designated "Flt3-IN-24." This suggests that "this compound" may be an internal, proprietary name for a compound not yet disclosed in the public domain, a novel agent pending publication, or a misnomer.
Consequently, this guide cannot provide specific quantitative data, detailed experimental protocols, or signaling pathways directly related to "this compound" as requested. However, to provide a valuable resource for researchers, scientists, and drug development professionals in the field of Acute Myeloid Leukemia (AML), this document will instead offer a comprehensive overview of the landscape in which a novel FLT3 inhibitor like "this compound" would operate. This includes a detailed examination of FLT3 mutations in AML, the signaling pathways they affect, the methodologies used to evaluate FLT3 inhibitors, and a summary of data for representative, well-characterized FLT3 inhibitors.
The Role of FLT3 Mutations in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In approximately 30% of patients with AML, mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cell growth and contributing to the pathogenesis of the disease.[1][2] These mutations are a significant prognostic marker, often associated with a more aggressive disease course and a higher risk of relapse.[3]
The two most common types of activating FLT3 mutations are:
-
Internal Tandem Duplications (ITD): These mutations, found in about 20-25% of AML patients, involve in-frame duplications of a portion of the juxtamembrane domain of the FLT3 receptor.[4] FLT3-ITD mutations lead to ligand-independent dimerization and constitutive activation of the kinase.
-
Tyrosine Kinase Domain (TKD) Point Mutations: Occurring in approximately 5-10% of AML cases, these are typically missense mutations in the activation loop of the kinase domain, most commonly at codon D835.[1] These mutations stabilize the active conformation of the kinase, resulting in constitutive signaling.
FLT3 Signaling Pathways in AML
The constitutive activation of FLT3 due to mutations leads to the dysregulation of several downstream signaling pathways that are crucial for cell survival and proliferation. A novel inhibitor such as this compound would be designed to block these aberrant signals. The primary pathways affected are:
-
RAS/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival. Constitutively active FLT3 leads to the activation of RAS, which in turn activates the MEK/ERK signaling module, promoting leukemic cell growth.[5][6]
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism. Its activation by mutant FLT3 inhibits apoptosis and promotes protein synthesis and cell cycle progression in AML cells.[5][6]
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key transcription factor that, when activated by mutant FLT3, promotes the expression of genes involved in cell survival and proliferation, such as BCL-XL and c-MYC.[6]
Caption: Dysregulated signaling pathways in FLT3-mutated AML.
Experimental Protocols for the Evaluation of FLT3 Inhibitors
The development and characterization of a novel FLT3 inhibitor like this compound would involve a series of standardized in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
In Vitro Assays
-
Kinase Inhibition Assays:
-
Methodology: The inhibitory activity of the compound against wild-type and mutant FLT3 kinases is typically measured using biochemical assays. These can be radiometric assays that measure the incorporation of radiolabeled phosphate (³²P or ³³P) into a substrate, or non-radiometric assays such as fluorescence resonance energy transfer (FRET), AlphaScreen, or enzyme-linked immunosorbent assay (ELISA) based methods. The compound is incubated with the purified kinase, a substrate (e.g., a synthetic peptide), and ATP. The IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined.
-
Data Presentation: Results are presented as IC₅₀ values in tabular format for comparison across different kinases to assess selectivity.
-
-
Cell-Based Assays:
-
Methodology: The effect of the inhibitor on the viability and proliferation of AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) is assessed using assays such as MTT, MTS, or CellTiter-Glo. Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours), and cell viability is measured. The GI₅₀ or IC₅₀ (concentration for 50% growth inhibition) is calculated.
-
Western Blotting: To confirm the mechanism of action, treated cells are lysed, and the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., STAT5, ERK, AKT) is analyzed by Western blotting using phospho-specific antibodies.
-
Data Presentation: Cellular IC₅₀ values are tabulated. Western blot images provide qualitative evidence of target engagement.
-
Caption: In vitro experimental workflow for FLT3 inhibitor characterization.
In Vivo Models
-
Xenograft Models:
-
Methodology: Human AML cell lines with FLT3 mutations are implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice). Once tumors are established, mice are treated with the FLT3 inhibitor or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed. Pharmacodynamic studies can be performed on tumor tissues to assess target inhibition.
-
Data Presentation: Tumor growth curves are plotted, and statistical analysis is performed to compare treated and control groups.
-
Quantitative Data for Representative FLT3 Inhibitors
While specific data for this compound is unavailable, the following tables summarize publicly available data for well-established first and second-generation FLT3 inhibitors to provide a comparative context.
Table 1: In Vitro Potency of Selected FLT3 Inhibitors
| Compound | Type | FLT3-ITD (IC₅₀, nM) | MV4-11 (GI₅₀, nM) |
| Midostaurin | I | ~11 | ~10 |
| Gilteritinib | I | 0.29 | 0.7 |
| Quizartinib | II | 1.1 | 1.4 |
| Sorafenib | II | 5.8 | 3.0 |
Note: IC₅₀ and GI₅₀ values are approximate and can vary depending on the specific assay conditions.
Table 2: Clinical Efficacy of Approved FLT3 Inhibitors
| Drug | Setting | Trial | Comparator | Primary Endpoint | Result |
| Midostaurin | Newly Diagnosed | RATIFY | Placebo + Chemo | Overall Survival | 74.7 vs 25.6 months |
| Gilteritinib | Relapsed/Refractory | ADMIRAL | Salvage Chemo | Overall Survival | 9.3 vs 5.6 months |
Future Directions and the Potential Role of Novel Inhibitors
Despite the advances with first and second-generation FLT3 inhibitors, challenges remain, including the development of resistance. Resistance can occur through on-target secondary mutations in the FLT3 kinase domain or through the activation of bypass signaling pathways.
A novel inhibitor like this compound could potentially address these challenges by:
-
Having a unique binding mode that circumvents known resistance mutations.
-
Exhibiting a more favorable selectivity profile, reducing off-target toxicities.
-
Demonstrating efficacy in combination with other targeted agents or standard chemotherapy to overcome resistance and improve patient outcomes.
The continued development of potent and selective FLT3 inhibitors is crucial for improving the prognosis of patients with FLT3-mutated AML. As more data on novel compounds becomes available, the therapeutic landscape for this challenging disease will continue to evolve.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Point Mutations in the FLT3-ITD Region Are Rare but Recurrent Alterations in Adult AML and Associated With Concomitant KMT2A-PTD [frontiersin.org]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-24: A Technical Guide for Researchers and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has made FLT3 a key therapeutic target for the treatment of AML.
Flt3-IN-24 is a potent and selective inhibitor of FLT3 kinase. This technical guide provides an in-depth overview of this compound, including its chemical properties, biological activity, and the signaling pathways it targets. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery.
Core Compound Information
| Property | Value |
| Molecular Formula | C23H20N6O2S |
| Bioactivity (IC50) | 7.94 nM against FLT3 kinase[1][2] |
FLT3 Signaling Pathways
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, primarily the PI3K/Akt, RAS/MEK/MAPK, and STAT5 pathways, which are crucial for normal hematopoietic cell function.[3][4]
In AML, activating mutations in FLT3 lead to ligand-independent constitutive activation of the receptor and its downstream signaling pathways, promoting uncontrolled cell proliferation and survival.
Caption: Simplified FLT3 signaling pathways and the inhibitory action of this compound.
Mutated FLT3 leads to the constitutive activation of these pathways, driving leukemogenesis. This compound acts by inhibiting the kinase activity of the FLT3 receptor, thereby blocking these downstream signals and inducing apoptosis in cancer cells.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following are representative methodologies for the evaluation of novel FLT3 inhibitors, compiled from various studies on similar compounds.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
Objective: To determine the IC50 value of this compound against wild-type and mutant FLT3 kinase.
Materials:
-
Recombinant human FLT3 (wild-type and mutant forms, e.g., ITD, D835Y)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]
-
ATP
-
Substrate (e.g., a synthetic peptide or Myelin Basic Protein)[6]
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound, and the FLT3 enzyme.[5]
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.[5]
-
Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[5]
-
The luminescent signal, which is proportional to the amount of ADP formed, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro FLT3 kinase inhibition assay.
Cellular Proliferation Assay
This assay evaluates the effect of the inhibitor on the growth of cancer cell lines that are dependent on FLT3 signaling.
Objective: To determine the anti-proliferative activity of this compound in FLT3-dependent AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD)[7][8]
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., Alamar Blue, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the AML cells in 96-well plates at a predetermined density.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[9]
-
Add the cell viability reagent to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control and determine the GI50/IC50 value.
In Vivo Xenograft Model
This assay assesses the anti-tumor efficacy of the inhibitor in a living organism.
Objective: To evaluate the in vivo anti-tumor activity of this compound in a mouse xenograft model of AML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the AML cells into the flank of the mice.[9]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[9]
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and provides a comparison with other well-characterized FLT3 inhibitors.
| Compound | Type | FLT3 IC50 (nM) | MV4-11 (FLT3-ITD) Cellular IC50 (nM) |
| This compound | Not Specified | 7.94[1][2] | Not Publicly Available |
| Gilteritinib | Type I | 0.29[10] | ~1.31[11] |
| Quizartinib | Type II | 1.1 | 1.6 |
| Midostaurin | Type I | 11 | 10 |
| Sorafenib | Type II | 5.8 | 3 |
Data for comparator compounds are compiled from various sources and may have been generated under different assay conditions.
Conclusion
This compound is a potent inhibitor of FLT3 kinase, a critical target in acute myeloid leukemia. Its low nanomolar IC50 value demonstrates strong biochemical potency. While detailed cellular and in vivo data for this compound are not widely published, the experimental protocols and comparative data provided in this guide offer a comprehensive framework for its further investigation and for the development of novel FLT3 inhibitors. The continued exploration of potent and selective FLT3 inhibitors like this compound holds significant promise for improving therapeutic outcomes for patients with FLT3-mutated AML.
References
- 1. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3-internal-tandem-duplication-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO [asco.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
A Comprehensive Review of Novel FLT3 Inhibitors for Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth review of the current landscape of novel inhibitors targeting the FMS-like tyrosine kinase 3 (FLT3) receptor, a critical therapeutic target in Acute Myeloid Leukemia (AML). The discovery of activating mutations in the FLT3 gene, present in approximately 30% of AML patients, has driven the development of targeted therapies aimed at inhibiting its constitutive signaling.[1][2] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or tyrosine kinase domain (TKD) point mutations, lead to ligand-independent activation of the receptor and downstream signaling pathways, promoting uncontrolled proliferation and survival of leukemic cells.[3][4]
This document outlines the core biology of FLT3, the mechanism of action of various inhibitors, summarizes key preclinical and clinical data, and provides an overview of experimental protocols for their characterization.
The Role of FLT3 in AML Pathogenesis
FLT3, a member of the class III receptor tyrosine kinase family, plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[4] In its wild-type form, the binding of the FLT3 ligand (FL) induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the activation loop. This activation initiates a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are vital for cell survival, proliferation, and differentiation.[3][5]
Mutated FLT3, particularly FLT3-ITD, results in constitutive, ligand-independent kinase activity. This aberrant signaling leads to the hyperactivation of downstream pathways, including the STAT5 pathway, which is more critically activated by mutant FLT3 compared to its wild-type counterpart.[3][4] The sustained activation of these pro-proliferative and anti-apoptotic signals is a key driver of leukemogenesis in FLT3-mutated AML.[3]
Below is a diagram illustrating the canonical FLT3 signaling pathway and the points of dysregulation by activating mutations.
Caption: FLT3 Signaling in Wild-Type and Mutant Contexts.
Novel FLT3 Inhibitors: A Comparative Overview
A significant number of FLT3 inhibitors have been developed, broadly classified into two types based on their binding mode. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors target the inactive conformation.[4] This distinction often influences their activity spectrum against different FLT3 mutations.[6]
This section provides a comparative summary of key quantitative data for several notable first and second-generation FLT3 inhibitors.
| Inhibitor | Type | Target Mutations | IC50 (nM) | Key Clinical Trial Results | Reference |
| Midostaurin | I | ITD & TKD | ~10-100 | Improved overall survival in newly diagnosed FLT3-mutated AML when combined with chemotherapy (RATIFY trial).[7][8] | [7][8] |
| Gilteritinib | I | ITD & TKD | <1 | Approved for relapsed/refractory FLT3-mutated AML, showing superior overall survival compared to salvage chemotherapy (ADMIRAL trial).[7][9][10] | [7][9][10] |
| Sorafenib | II | ITD | 5-20 | A multi-kinase inhibitor showing efficacy in FLT3-ITD AML, often used in post-transplant maintenance.[6][9] | [6][9] |
| Quizartinib | II | ITD | <1 | Highly potent against FLT3-ITD but lacks activity against TKD mutations. Demonstrated improved overall survival in relapsed/refractory FLT3-ITD AML (QuANTUM-R trial). | [9] |
| Crenolanib | I | ITD & TKD | ~1-5 | Active against both ITD and TKD mutations, including resistance-conferring D835 mutations.[9] | [9] |
Emerging and Preclinical FLT3 Inhibitors
The landscape of FLT3 inhibitors continues to evolve with the development of novel agents designed to overcome resistance and improve efficacy.
-
FF-10101: A covalent inhibitor that binds to cysteine 695 of FLT3, showing potential to overcome resistance mutations like F691L.[9]
-
GB3226: A first-in-class dual inhibitor of ENL-YEATS and FLT3. Preclinical data suggests potent activity across various AML genotypes and synergistic effects with standard-of-care agents.[11]
-
CLN-049: A novel FLT3xCD3 bispecific T-cell engager designed to redirect T-cells to kill FLT3-expressing leukemia cells, irrespective of mutational status.[12][13]
Experimental Protocols for Characterization of FLT3 Inhibitors
The preclinical evaluation of novel FLT3 inhibitors involves a series of standardized in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against the FLT3 kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FLT3 protein (wild-type and mutant forms) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are used.
-
Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate format. The compound of interest is serially diluted and pre-incubated with the FLT3 enzyme.
-
Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period, the reaction is stopped.
-
Detection: The level of substrate phosphorylation is quantified using methods such as ELISA with an anti-phosphotyrosine antibody, radiometric assays measuring the incorporation of ³²P-ATP, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Assays
Objective: To assess the effect of the inhibitor on cell viability, proliferation, and FLT3 signaling in leukemia cell lines.
Methodology:
-
Cell Lines: Use of human AML cell lines endogenously expressing FLT3 mutations (e.g., MV4-11 for FLT3-ITD) or engineered cell lines (e.g., Ba/F3 cells transduced with mutant FLT3).
-
Cell Viability/Proliferation Assay: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for 48-72 hours. Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.
-
Apoptosis Assay: To determine if the inhibitor induces programmed cell death, treated cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.
-
Western Blotting: To confirm target engagement, cells are treated with the inhibitor for a short period (e.g., 1-4 hours), and cell lysates are analyzed by Western blot for the phosphorylation status of FLT3 and its downstream targets (e.g., p-STAT5, p-ERK, p-AKT).
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel FLT3 inhibitor.
Caption: Preclinical to Clinical Workflow for FLT3 Inhibitors.
In Vivo Efficacy Models
Objective: To evaluate the anti-leukemic activity of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.
-
Xenograft Establishment: Mice are inoculated with human AML cell lines (e.g., MV4-11) or patient-derived xenografts (PDX) harboring FLT3 mutations.
-
Treatment: Once the leukemia is established (e.g., detectable tumor burden or engraftment in the bone marrow), mice are treated with the FLT3 inhibitor or a vehicle control.
-
Efficacy Assessment: The primary endpoint is typically overall survival. Other parameters that may be monitored include tumor burden (e.g., via bioluminescence imaging if cells are luciferase-tagged), body weight (as a measure of toxicity), and the percentage of leukemic cells in the peripheral blood, bone marrow, and spleen at the end of the study.
Conclusion and Future Directions
The development of FLT3 inhibitors has significantly advanced the treatment paradigm for FLT3-mutated AML.[9][10] However, challenges such as acquired resistance remain.[1] The future of FLT3-targeted therapy will likely involve the development of more potent and selective next-generation inhibitors, combination strategies with other targeted agents or standard chemotherapy to overcome resistance, and the exploration of novel therapeutic modalities such as T-cell engaging therapies.[1][10] A deeper understanding of the complex signaling networks and resistance mechanisms will be critical for the continued success of targeting FLT3 in AML.
References
- 1. Discovery and Characterization of Novel Mutant FLT3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Life Management of FLT3-Mutated AML: Single-Centre Experience over 24 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 mutated acute myeloid leukemia: 2021 treatment algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. biospace.com [biospace.com]
- 13. Cullinan Therapeutics to Showcase New Data Demonstrating Compelling Clinical Activity for CLN-049, a Novel FLT3xCD3 T Cell Engager, in AML Patients in an Oral Presentation at the 67th ASH Annual Meeting | INN [investingnews.com]
Methodological & Application
Application Notes and Protocols for Flt3-IN-24 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][3][4][5][6] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as STAT5, MAPK, and PI3K/Akt.[1][7][8] Consequently, FLT3 has emerged as a key therapeutic target in AML.
Flt3-IN-24 is a novel, potent, and selective inhibitor of FLT3 kinase activity. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell culture assays, a critical step in the preclinical assessment of this compound. The following sections describe the mechanism of action, provide a summary of expected quantitative data, and detail experimental protocols for cell viability and signaling pathway analysis.
Mechanism of Action
This compound is designed to target the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the autophosphorylation and subsequent activation of downstream signaling cascades. By inhibiting both wild-type and mutated forms of FLT3, this compound is expected to induce cell cycle arrest and apoptosis in FLT3-dependent cancer cells. The primary application of this compound is in the context of AML cell lines harboring activating FLT3 mutations.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the expected quantitative data from in vitro assays with this compound. Researchers should aim to generate similar data for a comprehensive evaluation of the compound.
| Parameter | FLT3-ITD Mutant Cell Line (e.g., MV4-11) | FLT3-TKD Mutant Cell Line (e.g., MOLM-13) | FLT3-Wild Type Cell Line (e.g., THP-1) | Notes |
| IC50 (nM) | 1 - 20 | 5 - 50 | >1000 | The half-maximal inhibitory concentration for cell viability. A lower value indicates higher potency. |
| EC50 (nM) | 0.5 - 15 | 2 - 40 | >1000 | The half-maximal effective concentration for inhibition of FLT3 phosphorylation. |
| GI50 (nM) | 1 - 20 | 5 - 50 | >1000 | The concentration for 50% of maximal inhibition of cell growth. |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol describes a colorimetric assay to determine the effect of this compound on the viability of AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-TKD, and a FLT3-wild type line for control)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTS or MTT reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of FLT3 Signaling
This protocol is for assessing the inhibition of FLT3 phosphorylation and downstream signaling pathways by this compound.
Materials:
-
AML cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation levels relative to the total protein and loading control.
Mandatory Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro cell viability assay.
Caption: Troubleshooting guide for unexpected experimental outcomes.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. m.youtube.com [m.youtube.com]
- 4. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. Current knowledge about FLT3 gene mutations, exploring the isoforms, and protein importance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Flt3-IN-24 Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals in oncology and hematology.
Introduction: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3][4] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] These activating mutations lead to constitutive, ligand-independent activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival of leukemic cells.[2] Flt3-IN-24 is a potent and selective inhibitor of FLT3 kinase, with a reported IC50 of 7.94 nM, making it a valuable tool for preclinical research into FLT3-driven malignancies.[5] This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell-based assays.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₀N₆O₂S | [5] |
| Molecular Weight | 444.51 g/mol | Calculated |
| IC₅₀ (FLT3 Kinase) | 7.94 nM | [5] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [5] |
| Solubility in DMSO | ≥ 40 mg/mL | [5] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (in Solvent) | -80°C for up to 1 year | [5] |
Experimental Protocols
Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.445 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For 4.445 mg of this compound, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 1 year).[5]
Cell Viability Assay using this compound in AML Cell Lines
This protocol provides a general method for assessing the cytotoxic effects of this compound on acute myeloid leukemia (AML) cell lines known to harbor FLT3 mutations, such as MV4-11 and MOLM-13.[6][7]
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well cell culture plates (clear or white, depending on the assay)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar)
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture the AML cells to a logarithmic growth phase. Count the cells and adjust the density to 1 x 10⁵ cells/mL in complete culture medium. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium. A common starting point for a dose-response curve is a 2X concentration series ranging from nanomolar to micromolar concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells of the 96-well plate containing the cells. This will result in a final volume of 200 µL per well and the desired final concentrations of the inhibitor.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability Measurement: After the incubation period, assess cell viability using your chosen method. For example, if using the CellTiter-Glo® assay, allow the plate and reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions, and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value for this compound in the tested cell lines.
Visualizations
FLT3 Signaling Pathway
The following diagram illustrates the canonical FLT3 signaling pathway and the point of inhibition by this compound. Upon ligand binding, wild-type FLT3 dimerizes and autophosphorylates, activating downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT5, which promote cell proliferation and survival.[2] In AML, mutated FLT3 is constitutively active, leading to uncontrolled signaling.[2] this compound inhibits the kinase activity of FLT3, thereby blocking these downstream signals.
Caption: FLT3 signaling pathway and inhibition by this compound.
Experimental Workflow for Cell Viability Assay
The diagram below outlines the key steps in the cell viability assay to determine the efficacy of this compound.
Caption: Workflow for this compound cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CD135 - Wikipedia [en.wikipedia.org]
- 5. FLT3-IN-24_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Incorporating FLT3 inhibitors into acute myeloid leukemia treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of Phospho-FLT3 (Tyr591) Inhibition by Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain, are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor and its downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, promoting uncontrolled cell growth.[3]
FLT3 inhibitors are a targeted therapy for AML with FLT3 mutations.[1][4] This application note provides a detailed protocol for assessing the inhibitory activity of a representative FLT3 inhibitor, Quizartinib (AC220), on the phosphorylation of FLT3 in a relevant cancer cell line using Western blotting.
Flt3-IN-24: A Note on the Compound
As of the latest available information, "this compound" is not a widely documented FLT3 inhibitor in peer-reviewed scientific literature. Consequently, specific quantitative data, such as IC50 values, for this particular compound are not publicly available. The following data and protocols are provided for Quizartinib (AC220) , a potent and well-characterized second-generation FLT3 inhibitor, as a representative example to guide researchers in establishing similar assays for novel compounds like this compound.[3][5]
Quantitative Data: Quizartinib (AC220)
The following table summarizes the in vitro inhibitory activity of Quizartinib against FLT3-ITD positive AML cell lines.
| Cell Line | FLT3 Mutation Status | Inhibitor | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | Quizartinib | 0.40 - 0.56 | [2] |
| MOLM-13 | FLT3-ITD | Quizartinib | 0.89 | [2] |
| MOLM-14 | FLT3-ITD | Quizartinib | 0.38 - 0.73 | [2][6] |
FLT3 Signaling Pathway
The diagram below illustrates the canonical FLT3 signaling pathway and its downstream effectors. In cancer, particularly AML, mutations can lead to the constitutive activation of this pathway, promoting cell proliferation and survival.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Measuring Cell Viability in Response to the FLT3 Inhibitor Flt3-IN-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival of leukemic blasts.[1] Consequently, FLT3 has emerged as a key therapeutic target in AML.
Flt3-IN-24 is a potent and selective inhibitor of FLT3 kinase activity. By blocking the ATP binding site of the FLT3 receptor, this compound is designed to inhibit its autophosphorylation and the subsequent activation of downstream signaling pathways, thereby inducing apoptosis and inhibiting the proliferation of FLT3-mutated cancer cells. This application note provides detailed protocols for assessing the cytotoxic and cytostatic effects of this compound on cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Note on Data Presentation: As there is no publicly available data on the biological activity of "this compound," this application note utilizes data from a well-characterized and clinically relevant FLT3 inhibitor, Quizartinib (AC220) , as a representative example to illustrate the expected outcomes and data presentation for cell viability assays. This substitution allows for a practical demonstration of the experimental setup and data analysis.
FLT3 Signaling Pathway
The FLT3 signaling cascade is initiated by the binding of the FLT3 ligand, which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several key downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways collectively promote cell proliferation, survival, and differentiation. In AML with activating FLT3 mutations, this signaling is constitutively active, driving leukemogenesis.
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary (Representative Data with Quizartinib)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the representative FLT3 inhibitor, Quizartinib, in two common FLT3-ITD positive AML cell lines, MV4-11 and MOLM-13.
Table 1: IC50 Values of Quizartinib in FLT3-ITD Positive AML Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Reference |
| MV4-11 | Cell Viability | 0.40 | [2] |
| MOLM-13 | Cell Viability | 0.89 | [2] |
Table 2: Comparative IC50 Values of FLT3 Inhibitors in MOLM-13 Cells
| Inhibitor | IC50 (nM) | Reference |
| Quizartinib | ~1 | [2] |
| Midostaurin | ~200 | |
| Gilteritinib | ~200 |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
-
This compound (or representative inhibitor)
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding:
-
Culture AML cells to ~80% confluency.
-
Perform a cell count and dilute the cells to the desired seeding density in fresh culture medium. A typical seeding density is 5 x 10^4 cells/well in 100 µL of medium.
-
Seed the cells into a 96-well plate. Include wells for no-cell controls (medium only) and vehicle-treated controls (cells with DMSO).
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Add the diluted compound to the appropriate wells. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Caption: MTT Assay Experimental Workflow.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells. The assay is designed for use in a multiwell format, making it ideal for automated high-throughput screening.
-
This compound (or representative inhibitor)
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% FBS
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements. A typical seeding density is 1 x 10^4 cells/well in 100 µL of medium.
-
-
Compound Treatment:
-
Prepare and add serial dilutions of this compound as described for the MTT assay.
-
Incubate the plate for the desired treatment period.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Caption: CellTiter-Glo® Assay Experimental Workflow.
Data Analysis
The following workflow outlines the steps for analyzing the data obtained from the cell viability assays.
Caption: Data Analysis Workflow for Cell Viability Assays.
-
Background Subtraction: Subtract the average absorbance/luminescence of the no-cell control wells from all other wells.
-
Normalization: Express the data as a percentage of the vehicle-treated control, which is set to 100% viability.
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3-IN-24 in Leukemia Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and inhibiting apoptosis, and are associated with a poor prognosis.[1][4]
Flt3-IN-24 is a potent and selective inhibitor of FLT3 kinase. While specific data for a compound explicitly named "this compound" is limited in peer-reviewed literature, a potent indenoindolone-based FLT3 inhibitor, referred to as compound 24 , has been described with very similar biochemical potency. This document will detail the application of this class of potent FLT3 inhibitors for inducing apoptosis in leukemia cells, with data and protocols based on the characterization of this representative compound.
Mechanism of Action
This compound and similar potent FLT3 inhibitors are ATP-competitive, binding to the kinase domain of both wild-type and mutated FLT3. This inhibition blocks the autophosphorylation of the FLT3 receptor, thereby preventing the activation of downstream pro-survival and proliferative signaling pathways. The primary signaling cascades downstream of activated FLT3 include the STAT5, MAPK (RAS/RAF/MEK/ERK), and PI3K/AKT pathways.[1][5] By inhibiting FLT3, this compound effectively deactivates these pathways, leading to cell cycle arrest and the induction of apoptosis in FLT3-dependent leukemia cells.
Data Presentation
The following tables summarize the anti-proliferative activity of a representative potent indenoindolone FLT3 inhibitor ("compound 24") against leukemia cells harboring FLT3 mutations.
Table 1: In Vitro Anti-proliferative Activity of a Representative FLT3 Inhibitor ("compound 24")
| Cell Line | FLT3 Mutation Status | IC₅₀ (nM) | Reference |
| Ba/F3-FLT3-D835Y | Tyrosine Kinase Domain (TKD) | 6 | [3] |
| Ba/F3-FLT3-ITD | Internal Tandem Duplication | 18 | [3] |
IC₅₀ values were determined using a cell proliferation assay after 72 hours of continuous exposure to the compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in inducing apoptosis in leukemia cells.
Protocol 1: Cell Viability/Anti-proliferation Assay (MTS Assay)
This protocol is for determining the IC₅₀ value of this compound in leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, Ba/F3-FLT3-ITD, Ba/F3-FLT3-D835Y)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to a logarithmic growth phase.
-
Harvest and count the cells.
-
Seed 5,000 to 10,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Leukemia cell lines
-
Culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1 x 10⁶ cells per well in 2 mL of medium in 6-well plates.
-
Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC₅₀ value) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the supernatant) and transfer to flow cytometry tubes.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of FLT3 Signaling
This protocol is for assessing the inhibition of FLT3 phosphorylation and downstream signaling pathways by this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat leukemia cells with this compound at desired concentrations for 2-4 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total protein and loading controls.
-
References
Application Notes and Protocols for Preclinical Evaluation of Flt3 Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3][4] Consequently, FLT3 has emerged as a key therapeutic target, leading to the development of several small molecule inhibitors.
These application notes provide a comprehensive overview of the preclinical evaluation of novel FLT3 inhibitors, using Flt3-IN-24 as a representative example, in various animal models of AML. The protocols and methodologies outlined below are based on established practices for evaluating the efficacy of FLT3 inhibitors.
Flt3 Signaling Pathway
FLT3 mutations lead to ligand-independent dimerization and constitutive activation of the receptor, triggering downstream signaling cascades that promote leukemic cell proliferation and survival. The primary pathways activated by mutant FLT3 include the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[5][6] A novel inhibitor like this compound is designed to block the ATP binding site of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling pathways.
Caption: Simplified Flt3 signaling pathway and the inhibitory action of this compound.
Animal Models for Flt3 Inhibitor Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of a novel FLT3 inhibitor. The most commonly used models are xenograft and patient-derived xenograft (PDX) models.
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or intravenous injection of human AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) into immunodeficient mice (e.g., NOD/SCID or NSG). CDX models are useful for initial efficacy, dose-ranging, and pharmacokinetic/pharmacodynamic (PK/PD) studies.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting primary AML patient blasts into immunodeficient mice. These models better recapitulate the heterogeneity and biology of human AML and are crucial for evaluating the efficacy of a drug in a more clinically relevant setting.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs, such as transgenic mice expressing FLT3-ITD, can develop a myeloproliferative neoplasm-like disease that can progress to AML.[7] These models are valuable for studying the long-term effects and potential resistance mechanisms of FLT3 inhibitors.
Experimental Workflow for Preclinical Evaluation
A systematic approach is essential for the preclinical evaluation of a novel FLT3 inhibitor. The following workflow outlines the key stages:
Caption: A typical experimental workflow for the preclinical evaluation of a novel Flt3 inhibitor.
Protocols
Protocol 1: In Vivo Efficacy Study in an AML Xenograft Mouse Model
This protocol describes a typical efficacy study of a novel FLT3 inhibitor in a subcutaneous xenograft model using the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation.
Materials:
-
Female NOD/SCID or NSG mice, 6-8 weeks old
-
MV4-11 human AML cell line
-
Matrigel Basement Membrane Matrix
-
This compound (or other test inhibitor)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Standard chemotherapy agent (e.g., cytarabine) as a positive control (optional)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture MV4-11 cells in appropriate media until they reach the logarithmic growth phase.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor the mice for tumor growth.
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., oral gavage, daily)
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, daily)
-
Group 3: this compound (e.g., 30 mg/kg, oral gavage, daily)
-
Group 4: Standard-of-care chemotherapy (e.g., cytarabine, intraperitoneal injection, as per established protocol)
-
-
-
Drug Administration and Monitoring:
-
Administer the assigned treatments for a specified period (e.g., 21-28 days).
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice twice weekly.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of significant toxicity (e.g., >20% body weight loss).
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues (e.g., blood, bone marrow, spleen) for further analysis.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences between groups.
-
Protocol 2: Western Blot Analysis of Flt3 Signaling in Tumor Tissues
This protocol is for assessing the pharmacodynamic effects of the FLT3 inhibitor on its target in the tumor tissue.
Materials:
-
Tumor tissue lysates from the in vivo efficacy study
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize the collected tumor tissues in lysis buffer and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Data Presentation
The quantitative data from the in vivo efficacy study should be summarized in a clear and structured format for easy comparison.
Table 1: Summary of In Vivo Efficacy of this compound in the MV4-11 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 210 | - | +5.2 |
| This compound | 10 mg/kg, PO, QD | 980 ± 150 | 47 | +2.1 |
| This compound | 30 mg/kg, PO, QD | 450 ± 95 | 76 | -1.5 |
| Cytarabine | 20 mg/kg, IP, QDx5 | 620 ± 110 | 66 | -8.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The preclinical evaluation of a novel FLT3 inhibitor like this compound requires a systematic approach involving both in vitro and in vivo studies. The use of well-characterized animal models, such as cell line-derived xenografts, is crucial for determining the efficacy, safety, and mechanism of action of the compound. The protocols and workflow presented here provide a robust framework for researchers to generate the necessary data to support the further clinical development of promising FLT3 inhibitors for the treatment of AML.
References
- 1. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Does the Future Hold for the Treatment of FLT3-Mutated AML? News and Insights from ASH 2024 | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 4. mdpi.com [mdpi.com]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Flt3-IN-24 and Small Molecule Kinase Inhibitors
Disclaimer: Information regarding the specific compound "Flt3-IN-24," including its stability, degradation, and solubility, is not publicly available in the searched scientific literature. Therefore, this technical support guide provides information on general stability issues and troubleshooting for small molecule kinase inhibitors in cell culture media, which may be applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent or lower-than-expected potency of my FLT3 inhibitor in my cell-based assays. What could be the potential causes?
Several factors can contribute to reduced inhibitor potency in cell culture, including:
-
Compound Stability: The inhibitor may be unstable in the culture medium, degrading over the course of the experiment.
-
Solubility Issues: The inhibitor may have poor solubility in the aqueous environment of the culture medium, leading to precipitation and a lower effective concentration.
-
Protein Binding: The inhibitor may bind to serum proteins (like albumin) in the culture medium, reducing the free concentration available to interact with the target cells.
-
Cellular Efflux: Cells may actively pump out the inhibitor using efflux pumps, reducing its intracellular concentration.
-
Off-target Effects: The observed phenotype might be a result of the inhibitor hitting other kinases, which can complicate the interpretation of the results.[1][2]
Q2: How can I assess the stability of my kinase inhibitor in my specific culture media?
You can perform a stability study by incubating the inhibitor in your complete cell culture medium (including serum) at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact inhibitor using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: My kinase inhibitor is precipitating out of solution in the culture media. How can I improve its solubility?
Here are a few strategies to improve the solubility of small molecule inhibitors:
-
Optimize Solvent: While DMSO is a common solvent for initial stock solutions, ensure the final concentration in the media is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.
-
Use of Solubilizing Agents: Consider the use of excipients or solubilizing agents, but be cautious as they can have their own effects on the cells.
-
Sonication or Vortexing: Gentle sonication or vortexing during the preparation of working solutions can sometimes help in dissolving the compound.
-
Fresh Preparations: Always prepare fresh working solutions from your stock for each experiment to avoid issues with compound degradation or precipitation over time.
Troubleshooting Guide
This guide addresses common problems encountered when working with small molecule kinase inhibitors in cell culture.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | - Inconsistent inhibitor concentration due to precipitation.- Uneven cell seeding. | - Visually inspect plates for precipitation after adding the inhibitor.- Ensure complete mixing of the inhibitor in the media before adding to cells.- Verify cell counting and seeding procedures. |
| Loss of inhibitor activity over time in long-term experiments. | - Degradation of the inhibitor in the culture medium. | - Perform a stability study of the inhibitor in your specific media.- Consider replenishing the media with fresh inhibitor at regular intervals. |
| Discrepancy between biochemical IC50 and cellular EC50. | - Poor cell permeability.- Active efflux of the inhibitor by cellular pumps.- High level of intracellular ATP competing with ATP-competitive inhibitors. | - Use cell lines with known expression levels of efflux pumps.- Consider co-treatment with an efflux pump inhibitor as a control experiment.- Measure intracellular inhibitor concentration if possible. |
| Unexpected or off-target cellular phenotypes. | - The inhibitor is not specific for FLT3 and is affecting other signaling pathways. | - Test the inhibitor on a panel of kinases to determine its selectivity profile.- Use a structurally unrelated inhibitor targeting the same pathway as a control.- Perform target engagement assays to confirm the inhibitor is binding to FLT3 in cells. |
Experimental Protocols
Protocol 1: Assessing Kinase Inhibitor Stability in Culture Media
Objective: To determine the stability of a kinase inhibitor in a specific cell culture medium over time.
Materials:
-
Kinase inhibitor of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS system for analysis
Method:
-
Prepare a working solution of the kinase inhibitor in the complete cell culture medium at the final desired concentration.
-
Aliquot the solution into sterile microcentrifuge tubes for each time point.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of the intact inhibitor in each sample using HPLC or LC-MS.
-
Plot the concentration of the inhibitor as a function of time to determine its stability profile.
Signaling Pathways and Workflows
FLT3 Signaling Pathway
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[3] Upon binding of its ligand (FLT3L), the receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades.
References
- 1. A broad kinase inhibitor library live cell imaging screen using liver, kidney and cardiac hiPSC-ICAM1-eGFP reporter lineages identifies liabilities for TNFα pathway modulation | springermedizin.de [springermedizin.de]
- 2. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
Potential off-target effects of Flt3-IN-24 in experiments
Disclaimer: Information regarding a specific inhibitor designated "Flt3-IN-24" is not publicly available. This guide addresses potential off-target effects and troubleshooting strategies applicable to the broader class of Flt3 inhibitors. The data and examples provided are representative of known Flt3 inhibitors and should be used as a general reference.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with our Flt3 inhibitor. Could these be due to off-target effects?
A1: Yes, unexpected phenotypes are often indicative of off-target activity. Flt3 inhibitors, particularly multi-kinase inhibitors, can interact with other kinases besides Flt3, leading to unintended biological consequences. Common off-targets for Flt3 inhibitors include other receptor tyrosine kinases such as c-KIT and PDGFR, as well as cell cycle-related kinases like Aurora kinases. To investigate this, it is recommended to perform a kinome scan to identify potential off-target kinases and validate these findings in cell-based assays.
Q2: What are some of the known off-target kinases for Flt3 inhibitors?
A2: The off-target profile can vary significantly between different Flt3 inhibitors. However, some frequently observed off-targets include:
-
c-KIT: Structurally similar to Flt3, c-KIT is a common off-target. Inhibition of c-KIT can impact hematopoiesis, melanogenesis, and gastrointestinal stromal tumors.
-
PDGFR (Platelet-Derived Growth Factor Receptor): Inhibition of PDGFR can affect cell growth, proliferation, and migration.
-
Aurora Kinases: These are serine/threonine kinases involved in the regulation of mitosis. Off-target inhibition can lead to defects in cell division.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR can have anti-angiogenic effects.
-
RET: A receptor tyrosine kinase involved in neural development and cancer.
A summary of the inhibitory activity of a representative Flt3 inhibitor against various kinases is provided in the table below.
Troubleshooting Guide
Problem: Inconsistent experimental results or unexpected cell death at effective Flt3 inhibition concentrations.
This could be due to the inhibition of other essential kinases. The following steps can help troubleshoot this issue:
Step 1: Determine the IC50 of your inhibitor for Flt3 and potential off-target kinases.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. Comparing the IC50 for Flt3 to that of other kinases can provide insight into the selectivity of your compound.
Table 1: Representative Kinase Inhibition Profile of a Flt3 Inhibitor
| Kinase | IC50 (nM) |
| Flt3 | <10 |
| c-KIT | 15 |
| PDGFRβ | 30 |
| Aurora Kinase A | 150 |
| VEGFR2 | 200 |
Step 2: Perform a dose-response experiment.
Test a range of inhibitor concentrations in your cellular assay. If the observed phenotype occurs at a concentration significantly different from the Flt3 IC50, it may be due to an off-target effect.
Step 3: Use a structurally different Flt3 inhibitor as a control.
If a different Flt3 inhibitor with a distinct off-target profile produces the same phenotype, it is more likely to be an on-target effect. Conversely, if the phenotype is not replicated, it suggests the initial observation was due to an off-target effect of the original compound.
Step 4: Rescue experiment with downstream signaling molecules.
If a specific off-target pathway is suspected, attempt to rescue the phenotype by activating the downstream signaling of that pathway.
Experimental Protocols
Protocol 1: Kinome Profiling
Kinome profiling assays are used to determine the selectivity of a kinase inhibitor against a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of the Flt3 inhibitor at a high concentration (e.g., 10 mM) in DMSO.
-
Kinase Panel: Select a commercially available kinase panel (e.g., DiscoverX, Millipore) that includes a broad range of human kinases.
-
Binding Assay: The inhibitor is typically tested at a single high concentration (e.g., 1 µM) against the kinase panel. The percentage of inhibition for each kinase is determined.
-
Data Analysis: Kinases that show significant inhibition (e.g., >50%) are identified as potential off-targets. Follow-up dose-response assays are then performed to determine the IC50 for these kinases.
Protocol 2: Cellular Phospho-Protein Analysis by Western Blot
This method is used to confirm the on-target and off-target inhibition in a cellular context.
-
Cell Treatment: Treat cells expressing the target kinases (e.g., Flt3, c-KIT) with varying concentrations of the inhibitor for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated forms of the target kinases (e.g., phospho-Flt3, phospho-c-KIT) and total protein levels as a loading control.
-
Analysis: A decrease in the phosphorylated form of the protein with increasing inhibitor concentration indicates inhibition of that kinase.
Visualizations
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting potential off-target effects.
Troubleshooting Flt3-IN-24 precipitation in aqueous solutions
Welcome to the technical support center for Flt3-IN-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after diluting my this compound stock solution into my aqueous experimental buffer. What is the likely cause?
A1: Precipitation of small molecule inhibitors like this compound upon dilution into aqueous media is a common issue. This typically occurs because the compound is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), which is often used for preparing concentrated stock solutions, but has limited solubility in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS). When the DMSO stock is added to the aqueous buffer, the inhibitor may crash out of solution as it encounters a less favorable solvent environment.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to the lack of specific solubility data for this compound, we recommend following the general practice for many kinase inhibitors, which is to prepare a concentrated stock solution in 100% DMSO.
Q3: How can I prevent this compound from precipitating in my aqueous solution?
A3: To prevent precipitation, it is crucial to ensure that the final concentration of the inhibitor in the aqueous solution does not exceed its solubility limit in that specific medium. Here are several strategies to minimize precipitation:
-
Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. Keeping the DMSO concentration in this range can help maintain the solubility of this compound.
-
Use a serial dilution approach: Instead of directly diluting the highly concentrated DMSO stock into your aqueous buffer, perform an intermediate dilution step in your buffer.
-
Warm the aqueous buffer: Gently warming your experimental buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature stability of the inhibitor and other components in your buffer.
-
Test solubility: Before your main experiment, perform a small-scale solubility test by preparing a series of dilutions of this compound in your experimental buffer to determine the maximum soluble concentration.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Data Presentation: Solubility of Selected FLT3 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes the solubility of other common FLT3 inhibitors to provide a general reference for this class of compounds.
| Inhibitor | Solvent | Solubility |
| Gilteritinib | DMSO | ~30 mg/mL |
| Gilteritinib | Ethanol | ~20 mg/mL |
| Gilteritinib | 1:7 DMSO:PBS (pH 7.2) | ~0.125 mg/mL[1] |
| Flt3-IN-2 | Not specified | IC50 < 1 µM[2] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Aqueous Buffer):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Gently warm your aqueous experimental buffer (e.g., cell culture medium) to 37°C.
-
Perform a serial dilution. For a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in the pre-warmed aqueous buffer to get an intermediate concentration of 100 µM. Then, dilute this intermediate solution 1:10 in the pre-warmed aqueous buffer to achieve the final 10 µM concentration.
-
Vortex gently after each dilution step to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or optimizing the protocol as described in the FAQs.
-
Mandatory Visualizations
Caption: FLT3 Signaling Pathway.
References
Technical Support Center: Addressing Flt3-IN-24 Resistance in AML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the FLT3 inhibitor, Flt3-IN-24, in Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: My FLT3-mutated AML cell line is showing decreased sensitivity to this compound. What are the possible reasons?
A1: Resistance to FLT3 inhibitors like this compound can arise from several mechanisms:
-
On-target secondary mutations: The most common mechanism is the acquisition of secondary point mutations within the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation. These mutations can interfere with the binding of the inhibitor to the FLT3 receptor.
-
Activation of bypass signaling pathways: The cancer cells can activate alternative survival pathways to circumvent the inhibition of FLT3.[1][2][3] These "off-target" mechanisms often involve the upregulation of parallel signaling cascades, including:
-
Bone marrow microenvironment: Stromal cells in the bone marrow can secrete growth factors like Fibroblast Growth Factor 2 (FGF2) that activate alternative signaling pathways in the AML cells, rendering them less dependent on FLT3 signaling.[1]
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the inhibitor.[2]
Q2: How can I confirm the mechanism of resistance in my cell line?
A2: To elucidate the resistance mechanism, a combination of molecular and cellular biology techniques is recommended:
-
Sanger sequencing or Next-Generation Sequencing (NGS): To identify potential secondary mutations in the FLT3 gene.
-
Western Blotting: To assess the phosphorylation status of FLT3 and key downstream signaling proteins (e.g., p-ERK, p-AKT, p-STAT5) in the presence and absence of this compound. Persistent downstream signaling despite FLT3 inhibition suggests the activation of bypass pathways.
-
Gene expression analysis (qPCR or RNA-seq): To identify the upregulation of genes involved in alternative survival pathways.
Q3: What strategies can I employ to overcome this compound resistance?
A3: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of the identified bypass signaling pathways can be highly effective. Common combinations include:
-
MEK inhibitors (e.g., Trametinib): To target the RAS/MAPK pathway.
-
PI3K/mTOR inhibitors (e.g., Rapamycin): To target the PI3K/AKT/mTOR pathway.[5]
-
BCL-2 inhibitors (e.g., Venetoclax): To induce apoptosis, especially in combination with FLT3 inhibitors.
-
-
Next-Generation FLT3 Inhibitors: Utilizing newer, more potent FLT3 inhibitors that are effective against common resistance mutations. For example, some second-generation inhibitors can overcome resistance mediated by TKD mutations.
-
Dual-target Inhibitors: Employing inhibitors that simultaneously target FLT3 and other critical survival kinases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Gradual increase in IC50 of this compound over time. | Development of a resistant subclone. | 1. Perform a cell viability assay to confirm the shift in IC50. 2. Sequence the FLT3 gene to check for secondary mutations. 3. Perform a Western blot to analyze downstream signaling pathways (p-ERK, p-AKT, p-STAT5). |
| No change in FLT3 phosphorylation upon treatment, but downstream pathways remain active. | Activation of bypass signaling pathways. | 1. Identify the active bypass pathway using Western blotting for key phosphorylated proteins. 2. Test combination therapies with inhibitors targeting the identified active pathway (e.g., MEK or PI3K inhibitors). |
| Cell line shows resistance from the start of the experiment. | Intrinsic resistance mechanisms or presence of a pre-existing resistant clone. | 1. Confirm the FLT3 mutation status of your cell line. 2. Test a panel of different FLT3 inhibitors to see if the resistance is specific to this compound. 3. Investigate the role of the microenvironment by co-culturing with stromal cells. |
Data Presentation
Table 1: Example IC50 Values for FLT3 Inhibitors in Sensitive and Resistant AML Cell Lines
| Cell Line | FLT3 Status | Inhibitor | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance |
| MOLM-14 | FLT3-ITD | Gilteritinib | 1.5 | 65 (with N701K mutation) | ~43 |
| MV4-11 | FLT3-ITD | FF-10101 | 3.2 | 150 (with C695F mutation) | ~47 |
| MOLM-14 | FLT3-ITD | Quizartinib | 0.38 | >1000 (with NRAS G12C) | >2600 |
Data is illustrative and compiled from various sources. Actual values may vary based on experimental conditions.
Table 2: Efficacy of Combination Therapies in this compound Resistant AML Cell Lines (Hypothetical Data)
| Resistant Cell Line (Mechanism) | Combination Therapy | Apoptosis Rate (%) - Single Agent | Apoptosis Rate (%) - Combination | Synergy Score (e.g., CI) |
| MOLM-14 (NRAS mutation) | This compound + Trametinib (MEK inhibitor) | 15% (this compound) | 65% | < 1 (Synergistic) |
| MV4-11 (PI3K pathway activation) | This compound + Rapamycin (mTOR inhibitor) | 12% (this compound) | 58% | < 1 (Synergistic) |
| MOLM-14 (BCL-2 overexpression) | This compound + Venetoclax (BCL-2 inhibitor) | 18% (this compound) | 75% | < 1 (Synergistic) |
CI: Combination Index. A CI value less than 1 indicates synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
Objective: To determine the concentration of this compound that inhibits the growth of AML cells by 50% (IC50).
Materials:
-
AML cell lines (e.g., MOLM-14, MV4-11)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated FLT3 and Downstream Signaling
Objective: To assess the phosphorylation status of FLT3 and downstream signaling proteins.
Materials:
-
AML cells treated with this compound
-
RIPA Lysis Buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment.
Materials:
-
AML cells treated with combination therapies
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizations
Caption: FLT3 signaling pathway and mechanisms of resistance to this compound.
Caption: Experimental workflow for addressing this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Flt3 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flt3 inhibitors, using Flt3-IN-24 as a representative example of a preclinical compound with potential bioavailability challenges. The guidance provided is based on common issues encountered with poorly soluble kinase inhibitors and aims to facilitate successful in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for poor in vivo efficacy of a novel Flt3 inhibitor like this compound, despite good in vitro potency?
A1: Poor in vivo efficacy of a potent Flt3 inhibitor is often not due to a lack of intrinsic activity but rather to suboptimal pharmacokinetic (PK) properties. The most common limiting factor is low bioavailability, which can be attributed to:
-
Poor Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low solubility in aqueous solutions, limiting their dissolution and absorption after oral administration.[1][2][3]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.[1][2] Flt3 inhibitors, in particular, are often metabolized by CYP3A4 enzymes.[4]
-
High Plasma Protein Binding: Some inhibitors bind extensively to plasma proteins like acid-α-glycoprotein (AGP), reducing the concentration of the free, active drug.[5]
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gastrointestinal tract, which actively pump it out of cells and back into the gut lumen.
Q2: My Flt3 inhibitor appears to have variable efficacy between experiments. What could be the cause?
A2: Variability in in vivo efficacy can stem from several factors:
-
Formulation Inconsistency: If the compound is not fully solubilized or is in an unstable suspension, the actual dose administered to each animal can vary significantly.
-
Food Effects: The presence or absence of food in the animal's stomach can alter the gastrointestinal environment (e.g., pH, bile secretion) and affect the dissolution and absorption of a poorly soluble compound.[1][2]
-
Biological Variability: Differences in metabolism (e.g., CYP enzyme activity) and gastrointestinal physiology between individual animals can lead to variable exposure.
-
Influence of FLT3 Ligand (FL): High plasma levels of the FLT3 ligand (FL) can compete with the inhibitor for binding to the FLT3 receptor, potentially reducing its efficacy.[6] Chemotherapy can dramatically increase FL levels, which is a critical consideration for combination studies.[6]
Q3: What are the initial steps to improve the bioavailability of this compound for oral administration?
A3: To improve oral bioavailability, the primary goal is to enhance the solubility and dissolution rate of the compound. Here are some initial strategies:
-
Vehicle Screening: Test the solubility of this compound in a range of pharmaceutically acceptable vehicles. This includes aqueous solutions with co-solvents, lipids, and surfactants.
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can improve the dissolution rate.[3][7]
-
Formulation as a Salt: Creating a salt form of the molecule can significantly improve its solubility and dissolution characteristics.[3] Lipophilic salt forms can be particularly useful for lipid-based formulations.[1][2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can lead to higher apparent solubility and faster dissolution.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the dosing vehicle upon standing. | The compound has low solubility in the chosen vehicle and is not stable in solution or suspension. | 1. Re-evaluate the solubility of this compound in a panel of GRAS (Generally Regarded As Safe) excipients.2. Consider using a co-solvent system (e.g., PEG400, propylene glycol, ethanol in water).3. For suspensions, add a suspending agent (e.g., methylcellulose, carboxymethylcellulose) to ensure uniform dosing.4. Prepare the formulation fresh before each use. |
| Low and variable plasma concentrations of this compound after oral dosing. | Poor dissolution in the GI tract; potential for food effects. | 1. Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve solubilization in vivo.[1][2][7]2. Administer the compound in a fasted state to minimize variability from food effects.3. If a suspension is used, ensure the particle size is minimized and controlled. |
| High dose required to see a therapeutic effect, despite high in vitro potency. | Low oral bioavailability due to poor absorption or high first-pass metabolism. | 1. Conduct a pilot pharmacokinetic study comparing oral (PO) and intravenous (IV) administration to determine the absolute bioavailability.2. If bioavailability is low due to poor solubility, focus on solubility-enhancing formulations (see above).3. If first-pass metabolism is suspected, co-administration with a known inhibitor of relevant CYP enzymes (in a research setting) could help confirm this, though this is a complex study. |
| Initial therapeutic response is observed, but resistance develops quickly. | This could be due to several factors, including the development of secondary mutations in the FLT3 kinase domain or activation of bypass signaling pathways.[4][9] | 1. Analyze resistant tumors or cells for secondary mutations in the FLT3 gene.2. Investigate the activation of alternative signaling pathways (e.g., AXL receptor tyrosine kinase).[10]3. Consider combination therapies to target these resistance mechanisms from the outset. |
Experimental Protocols
Protocol 1: Screening for a Suitable Oral Formulation Vehicle
Objective: To identify a simple vehicle that can solubilize or suspend this compound at the desired concentration for in vivo studies.
Materials:
-
This compound powder
-
Vehicle components:
-
Water for Injection or sterile water
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Tween® 80
-
0.5% (w/v) Methylcellulose (MC) in water
-
Corn oil or sesame oil
-
Procedure:
-
Determine the target dosing concentration (e.g., 10 mg/mL).
-
In separate glass vials, attempt to dissolve or suspend this compound in a series of common vehicle systems.
-
Aqueous System: 10% PEG400, 90% sterile water
-
Co-solvent System: 30% PEG400, 5% Tween® 80, 65% sterile water
-
Suspension: 0.5% Methylcellulose in sterile water
-
Oil-based: Corn oil
-
-
Vortex each mixture vigorously for 2-5 minutes.
-
Use sonication if necessary to aid dissolution or dispersion.
-
Visually inspect each preparation for clarity (dissolution) or for a fine, uniform dispersion (suspension) immediately after preparation and after 1-2 hours at room temperature.
-
Select the vehicle that provides the most stable and uniform preparation for your pilot in vivo studies.
Protocol 2: Preparation of a Lipid-Based Formulation (Conceptual)
Objective: To prepare a simple Self-Emulsifying Drug Delivery System (SEDDS) for enhancing the oral absorption of this compound.
Materials:
-
This compound
-
Lipid (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP)
Procedure:
-
Determine the solubility of this compound in individual excipients (lipid, surfactant, co-surfactant) to identify suitable components.
-
Prepare a series of formulations by mixing the lipid, surfactant, and co-surfactant in different ratios (e.g., 40:40:20, 30:50:20).
-
Add this compound to the optimized blank formulation at the target concentration.
-
Gently heat (if necessary, and if the compound is stable) and vortex until a clear, homogenous solution is formed.
-
Emulsification Test: Add a small amount (e.g., 100 µL) of the formulation to a larger volume of water (e.g., 250 mL) with gentle stirring. A successful SEDDS formulation will rapidly form a fine, translucent emulsion.
-
This formulation can then be used for oral gavage in animals.
Data Presentation
Table 1: Example Solubility Data for this compound in Common Vehicles
| Vehicle Composition | Solubility (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| 0.5% Methylcellulose | < 0.01 (forms suspension) | Fine particles, settles over time |
| 10% PEG400 in Water | 0.5 | Clear solution at low conc. |
| 30% PEG400 / 5% Tween 80 | 5.2 | Clear solution |
| Corn Oil | 1.5 | Slight suspension |
| SEDDS (Capryol/Kolliphor/Transcutol) | > 20 | Clear solution |
Table 2: Example Pharmacokinetic Parameters for this compound in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) |
| 0.5% Methylcellulose | 10 | 55 ± 15 | 2.0 | 250 ± 80 |
| 30% PEG400 / 5% Tween 80 | 10 | 210 ± 50 | 1.5 | 1100 ± 250 |
| SEDDS Formulation | 10 | 850 ± 180 | 1.0 | 5200 ± 900 |
Visualizations
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Developments and challenges of FLT3 inhibitors in acute myeloid leukemia [frontiersin.org]
FLT3 Inhibitor Experimental Technical Support Center
Welcome to the technical support center for researchers utilizing FLT3 inhibitors. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common pitfalls in your experiments.
Frequently Asked Questions (FAQs)
Q1: My FLT3 inhibitor shows lower than expected potency in my cell-based assay. What are the possible reasons?
A1: Several factors can contribute to reduced inhibitor potency:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
-
Presence of FLT3 Ligand (FL): The presence of FLT3 ligand (FL) in serum-containing media can compete with type II inhibitors and activate wild-type FLT3, potentially masking the inhibitor's effect.[1][2] Consider using serum-free media or media with low FL levels for your assays.
-
Inhibitor Stability and Storage: Verify the stability and proper storage of your FLT3 inhibitor. Improper handling can lead to degradation and loss of activity.
-
Off-Target Effects: First-generation FLT3 inhibitors are known to have multiple targets, which can lead to complex biological responses and confound the interpretation of potency against FLT3.[3][4]
-
Primary Resistance: The specific FLT3 mutation in your cell line may confer primary resistance to the inhibitor you are using. For example, type II inhibitors like quizartinib are less effective against tyrosine kinase domain (TKD) mutations.[5][6][7]
Q2: I am observing the development of resistance to the FLT3 inhibitor in my long-term cell culture experiments. What are the common mechanisms?
A2: Acquired resistance to FLT3 inhibitors is a significant challenge. Common mechanisms include:
-
Secondary FLT3 Mutations: The emergence of new mutations in the FLT3 gene, particularly in the tyrosine kinase domain (e.g., D835Y) or the gatekeeper residue (F691L), can prevent inhibitor binding.[8]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways, such as the RAS/MAPK, PI3K/AKT, or JAK/STAT pathways, rendering them less dependent on FLT3 signaling.
-
Overexpression of FLT3: Increased expression of the FLT3 receptor can overcome the inhibitory effect of the drug.
-
Microenvironment-Mediated Resistance: Factors secreted by bone marrow stromal cells can protect leukemia cells from the effects of FLT3 inhibitors.
Q3: What is the difference between Type I and Type II FLT3 inhibitors, and how does this affect my experiments?
A3: Type I and Type II inhibitors bind to different conformations of the FLT3 kinase:
-
Type I inhibitors (e.g., midostaurin, gilteritinib, crenolanib) bind to the active conformation of the kinase. They are generally effective against both FLT3-ITD and FLT3-TKD mutations.[5][6][7]
-
Type II inhibitors (e.g., sorafenib, quizartinib) bind to the inactive conformation of the kinase. They are typically potent against FLT3-ITD but less effective against TKD mutations that stabilize the active conformation.[5][6][7]
The choice of inhibitor type is critical depending on the FLT3 mutation status of your experimental model.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Solution |
| Inconsistent cell seeding density | Ensure a uniform number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before plating. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of formazan crystals (MTT assay) | Ensure complete solubilization of the formazan product by vigorous pipetting or shaking before reading the absorbance. |
| Fluctuations in incubator conditions | Maintain stable temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
Problem 2: No or weak signal for phosphorylated FLT3 (p-FLT3) in Western Blot.
| Possible Cause | Solution |
| Inefficient protein extraction | Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.[9] |
| Low abundance of p-FLT3 | For cell lines with low endogenous p-FLT3, consider stimulating with FLT3 ligand (for wild-type FLT3) or using a cell line with a constitutively active FLT3 mutation (e.g., FLT3-ITD). |
| Poor antibody quality | Use a validated phospho-specific FLT3 antibody. Titrate the antibody to determine the optimal concentration. |
| Suboptimal transfer conditions | Optimize the transfer time and voltage to ensure efficient transfer of the protein from the gel to the membrane. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of Common FLT3 Inhibitors Against Different FLT3 Mutations.
| Inhibitor | Type | FLT3-ITD (nM) | FLT3-D835Y (nM) | FLT3-ITD+F691L (nM) |
| Midostaurin | I | ~200[10] | 1.5[8] | 19[8] |
| Gilteritinib | I | 1.8[6] | 1.6[6] | N/A |
| Quizartinib (AC220) | II | 0.31 - 0.62[11] | 11[8] | 210[8] |
| Sorafenib | II | N/A | 210[8] | 1300[8] |
| Data is compiled from various in vitro studies and may vary depending on the specific cell line and assay conditions. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of FLT3 inhibitors on the viability of leukemia cell lines.
Materials:
-
Leukemia cell line (e.g., MV4-11, MOLM-13)
-
Complete culture medium
-
FLT3 inhibitor stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of the FLT3 inhibitor in complete culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot for FLT3 and Downstream Signaling
This protocol outlines the detection of phosphorylated FLT3, STAT5, and ERK.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets on ice with supplemented RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Visualizations
References
- 1. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating Unexpected Results with Flt3-IN-24: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with the FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-24. While specific experimental data for this compound is not publicly available, this guide leverages established knowledge of Flt3 inhibitors to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Flt3 inhibitors?
Flt3 inhibitors are small molecule drugs that target the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase.[1][2][3][4][5] Mutations in the FLT3 gene can lead to constitutive activation of the receptor, promoting uncontrolled growth of abnormal blood cells, particularly in acute myeloid leukemia (AML).[1][3][4][6] Flt3 inhibitors bind to the FLT3 receptor, preventing its activation and the subsequent downstream signaling that drives cancer cell proliferation.[3] They are a form of targeted therapy for cancers with FLT3 mutations.[3]
Q2: What are the different types of Flt3 inhibitors?
Flt3 inhibitors are broadly classified into two generations based on their specificity and as Type I or Type II based on their binding mechanism.[1][7][8]
-
First-generation inhibitors (e.g., midostaurin, sorafenib) are multi-kinase inhibitors with off-target effects.[1][8]
-
Second-generation inhibitors (e.g., gilteritinib, quizartinib) are more potent and selective for FLT3.[1][9]
-
Type I inhibitors bind to the active conformation of the FLT3 kinase domain.[7]
-
Type II inhibitors bind to the inactive conformation of the kinase domain.[7]
Q3: My cells are showing resistance to this compound. What are the possible reasons?
Resistance to Flt3 inhibitors can be primary (innate) or secondary (acquired) and can occur through on-target or off-target mechanisms.[7][10][11][12]
-
On-target resistance often involves secondary mutations in the FLT3 gene itself, which can interfere with inhibitor binding.[7][11]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for Flt3 signaling. Common bypass pathways include the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways.[10][11][12][13] The bone marrow microenvironment can also contribute to resistance by providing survival signals to cancer cells.[10][11]
Q4: I am observing unexpected off-target effects. What could be causing this?
While second-generation Flt3 inhibitors are more selective, off-target effects can still occur, particularly with first-generation, multi-kinase inhibitors.[1][8] These effects arise from the inhibitor binding to and affecting the function of other kinases besides FLT3. To investigate potential off-target effects, consider performing a kinome profiling assay to identify other kinases inhibited by this compound at the concentrations used in your experiments.
Troubleshooting Guides
Problem 1: Reduced or No Inhibition of Flt3 Phosphorylation
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal IC50 of this compound in your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Inhibitor degradation | Ensure proper storage of this compound (typically at -20°C or -80°C). Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles. |
| Cell line authenticity and passage number | Verify the identity of your cell line using short tandem repeat (STR) profiling. Use cells at a low passage number, as high passage numbers can lead to genetic drift and altered signaling. |
| Presence of Flt3 mutations conferring resistance | Sequence the FLT3 gene in your cells to check for known resistance mutations, particularly in the tyrosine kinase domain (TKD).[7][11] |
| High protein binding in media | Flt3 inhibitors can bind to plasma proteins, reducing their effective concentration.[7] If using serum-containing media, consider this possibility and potentially increase the inhibitor concentration or use serum-free media for short-term experiments. |
Problem 2: Unexpected Cell Viability Results
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Off-target toxicity | At high concentrations, this compound may inhibit other kinases essential for cell survival. Lower the concentration and/or use a more selective Flt3 inhibitor as a control. Perform a kinome scan to identify potential off-targets. |
| Activation of bypass signaling pathways | Cells may be activating alternative survival pathways (e.g., RAS/MAPK, PI3K/Akt) to circumvent Flt3 inhibition.[10][11][12][13] Analyze the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt) by Western blot. Consider combination therapy with inhibitors of the activated bypass pathway. |
| Cell density and confluency | High cell density can lead to nutrient depletion and accumulation of waste products, affecting cell health and response to treatment. Seed cells at a consistent and optimal density for your assays. |
| Incorrect assay timing | The effects of this compound on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Apoptosis vs. Senescence | The inhibitor might be inducing senescence rather than apoptosis. Use assays to detect markers of both processes (e.g., caspase-3/7 activity for apoptosis, β-galactosidase staining for senescence). |
Experimental Protocols
Key Experiment: Western Blot for Flt3 Signaling
This protocol outlines the steps to assess the inhibition of Flt3 phosphorylation and the status of downstream signaling pathways.
-
Cell Seeding and Treatment:
-
Seed Flt3-mutant cells (e.g., MV4-11, MOLM-13) in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours for signaling inhibition).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-Flt3 (Tyr591)
-
Total Flt3
-
p-STAT5 (Tyr694)
-
Total STAT5
-
p-Akt (Ser473)
-
Total Akt
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
Visualizations
Flt3 Signaling Pathway
Caption: Canonical Flt3 signaling pathways activated upon ligand binding.
Troubleshooting Logic for Reduced this compound Efficacy
Caption: A logical workflow for troubleshooting decreased this compound activity.
Experimental Workflow for Cell Viability Assay
Caption: A standard workflow for assessing cell viability after this compound treatment.
References
- 1. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Life Management of FLT3-Mutated AML: Single-Centre Experience over 24 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-24 quality control and purity assessment
Welcome to the technical support center for Flt3-IN-XX, a novel inhibitor of FMS-like tyrosine kinase 3 (Flt3). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Flt3-IN-XX effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the quality and purity of the compound and to address common challenges encountered during its use.
Quality Control and Purity Assessment
Ensuring the quality and purity of Flt3-IN-XX is critical for obtaining reliable and reproducible experimental results. Below are the recommended quality control specifications and typical purity assessment data.
Table 1: Quality Control Specifications for Flt3-IN-XX
| Parameter | Specification | Recommended Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Weight | To be determined based on final structure | Mass Spectrometry (MS) |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Solubility | Soluble in DMSO (e.g., ≥50 mg/mL) | Visual Inspection |
| Identity | Conforms to the expected structure | ¹H-NMR and Mass Spectrometry (MS) |
| Storage | -20°C for long-term storage | Manufacturer's Recommendation |
Table 2: Example Purity Assessment Data for a Batch of Flt3-IN-XX
| Analytical Method | Result |
| HPLC Purity | 99.2% |
| Mass Spectrometry (m/z) | [M+H]⁺ = Expected Value ± 0.1 |
| ¹H-NMR | Conforms to structure |
Experimental Protocols
Protocol 1: Preparation of Flt3-IN-XX Stock Solutions
-
Materials:
-
Flt3-IN-XX powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the Flt3-IN-XX vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Flt3-IN-XX powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For short-term use (a few days), the solution can be stored at 4°C.
-
Protocol 2: In Vitro Flt3 Kinase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of Flt3-IN-XX on Flt3 kinase.
-
Materials:
-
Recombinant human Flt3 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Flt3 substrate (e.g., a synthetic peptide)
-
Flt3-IN-XX stock solution
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of Flt3-IN-XX in kinase buffer.
-
Add the diluted Flt3-IN-XX or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the Flt3 enzyme to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for the optimized time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the Flt3-IN-XX concentration to determine the IC₅₀ value.
-
Signaling Pathways and Workflows
Caption: Flt3 signaling pathway.
Caption: Experimental workflow for Flt3-IN-XX characterization.
Troubleshooting and FAQs
Q1: My Flt3-IN-XX powder won't dissolve in aqueous buffers. What should I do?
A1: Flt3-IN-XX, like many small molecule inhibitors, has low aqueous solubility. It is recommended to first dissolve the compound in an organic solvent such as DMSO to create a high-concentration stock solution. This stock solution can then be diluted into your aqueous experimental buffers. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all samples, including controls, to avoid solvent effects.
Q2: I'm observing a loss of inhibitory activity with my Flt3-IN-XX stock solution over time. Why is this happening?
A2: A loss of activity can be due to several factors:
-
Improper Storage: Ensure your stock solutions are stored at -20°C or -80°C and protected from light.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. It is highly recommended to aliquot your stock solution into single-use volumes.
-
Hydrolysis: The compound may be susceptible to hydrolysis in aqueous solutions. Prepare fresh dilutions from your DMSO stock for each experiment.
Q3: I am seeing off-target effects in my cell-based assays. How can I confirm the effects are Flt3-specific?
A3: To confirm the on-target activity of Flt3-IN-XX, consider the following experiments:
-
Use a Negative Control Cell Line: Test the compound in a cell line that does not express Flt3.
-
Western Blot Analysis: Treat Flt3-expressing cells with Flt3-IN-XX and perform a western blot to check for a dose-dependent decrease in phosphorylated Flt3 (p-Flt3).
-
Rescue Experiment: If possible, overexpress a resistant Flt3 mutant in your cells and see if it rescues the phenotype observed with Flt3-IN-XX treatment.
Q4: The IC₅₀ value I'm getting in my in vitro kinase assay is different from what is reported in the literature for other Flt3 inhibitors. What could be the reason?
A4: Discrepancies in IC₅₀ values can arise from differences in assay conditions:
-
ATP Concentration: The IC₅₀ of ATP-competitive inhibitors is dependent on the ATP concentration used in the assay. Ensure you are using a consistent ATP concentration, ideally close to the Kₘ value for Flt3.
-
Enzyme and Substrate Concentrations: Variations in the concentrations of the recombinant Flt3 enzyme and the substrate can affect the results.
-
Incubation Time: The duration of the kinase reaction can influence the measured IC₅₀.
-
Buffer Composition: The pH and ionic strength of the kinase buffer can impact enzyme activity and inhibitor binding.
Q5: Can Flt3-IN-XX be used in animal models?
A5: The suitability of Flt3-IN-XX for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which need to be determined experimentally. Key parameters to assess include solubility in vehicle formulations, stability, bioavailability, and plasma protein binding. Preliminary toxicity studies are also essential before proceeding with efficacy studies in animal models.
For further assistance, please contact our technical support team.
Validation & Comparative
A Comparative Guide: Quizartinib for FLT3-ITD Positive Acute Myeloid Leukemia
A comparative analysis of Flt3-IN-24 and quizartinib in FLT3-ITD positive Acute Myeloid Leukemia (AML) is not currently feasible as there is no publicly available scientific literature or experimental data on a compound designated "this compound".
This guide will therefore provide a comprehensive overview of quizartinib, a potent and selective second-generation FLT3 inhibitor, for the treatment of FLT3-ITD positive AML. The information presented is intended for researchers, scientists, and drug development professionals.
Quizartinib: A Targeted Therapy for FLT3-ITD Positive AML
Quizartinib is an orally bioavailable small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in AML and are associated with a poor prognosis, including an increased risk of relapse and shorter overall survival.[3][4][5] FLT3-ITD mutations lead to the constitutive activation of the FLT3 receptor tyrosine kinase, which promotes uncontrolled proliferation and survival of leukemic cells.[1][6]
Mechanism of Action
Quizartinib is a type II FLT3 inhibitor, meaning it binds to the inactive conformation of the FLT3 kinase, preventing its activation.[5][6] By blocking the ATP-binding site, quizartinib inhibits FLT3 autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell survival and proliferation, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][7] This targeted inhibition ultimately leads to apoptosis (programmed cell death) of FLT3-ITD positive leukemia cells.[7]
Performance Data
Quizartinib has demonstrated significant anti-leukemic activity in both preclinical and clinical settings.
Preclinical Data
In cellular assays, quizartinib has shown high potency against FLT3-ITD expressing AML cell lines.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| MV4-11 (FLT3-ITD) | FLT3 Phosphorylation Inhibition | 1-2 | [8] |
| Molm14 (FLT3-ITD) | FLT3 Phosphorylation Inhibition | 1-2 | [8] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Clinical Data
Quizartinib has been evaluated in multiple clinical trials, demonstrating its efficacy in patients with FLT3-ITD positive AML. The QuANTUM-First trial was a pivotal phase 3 study that led to the FDA approval of quizartinib in combination with standard chemotherapy for newly diagnosed FLT3-ITD positive AML.[9][10]
| Trial Name | Patient Population | Treatment | Primary Endpoint | Result | Reference |
| QuANTUM-First | Newly diagnosed FLT3-ITD positive AML (ages 18-75) | Quizartinib + Standard Chemotherapy vs. Placebo + Standard Chemotherapy | Overall Survival (OS) | Median OS: 31.9 months (Quizartinib arm) vs. 15.1 months (Placebo arm) | [11] |
| QuANTUM-R | Relapsed/Refractory FLT3-ITD positive AML | Quizartinib monotherapy vs. Salvage Chemotherapy | Overall Survival (OS) | Significantly extended OS compared to chemotherapy | [3] |
A real-world retrospective analysis also suggested higher rates of composite complete remission (CRc) with quizartinib compared to the first-generation FLT3 inhibitor midostaurin in newly diagnosed FLT3-ITD positive AML patients undergoing intensive induction therapy.[12][13]
| Study | Treatment Arms | Composite Complete Remission (CRc) Rate |
| Real-world retrospective analysis | 7+3 + Midostaurin (n=110) vs. 7+3 + Quizartinib (n=20) | 73% (Midostaurin) vs. 85% (Quizartinib) |
Experimental Protocols
Detailed methodologies for key experiments used to evaluate FLT3 inhibitors are provided below.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human FLT3 kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[14]
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or Myelin Basic Protein)[1]
-
Test compounds (e.g., this compound, quizartinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[14]
-
96-well or 384-well plates
-
-
Procedure:
-
Add kinase buffer to the wells of the assay plate.
-
Add the test compounds at various concentrations.
-
Add the FLT3 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time at room temperature (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the kinase activity against the logarithm of the compound concentration.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the proliferation and viability of cancer cells.
Protocol:
-
Reagents and Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, Molm14)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization buffer (e.g., 0.04M HCl in isopropanol or DMSO)[15][16]
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed the AML cells into the wells of a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL).[15]
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[17]
-
Add MTT solution to each well and incubate for an additional 4 hours.[15]
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blotting for FLT3 Signaling
This technique is used to detect changes in the phosphorylation status of FLT3 and its downstream signaling proteins in response to inhibitor treatment.
Protocol:
-
Reagents and Materials:
-
AML cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like β-actin)[2][13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat the AML cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. The band intensity corresponds to the protein level or its phosphorylation status.
-
Visualizations
FLT3 Signaling Pathway and Inhibition
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. FLT3 (8F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. m.youtube.com [m.youtube.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. promega.com [promega.com]
- 15. tandfonline.com [tandfonline.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
Validating Flt3-IN-24 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Flt3-IN-24's performance against other FMS-like tyrosine kinase 3 (FLT3) inhibitors. It includes supporting experimental data and detailed protocols for key validation assays to facilitate informed decisions in drug discovery and development.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has made FLT3 a prime therapeutic target for AML.
This compound is a potent inhibitor of FLT3. Validating the engagement of this and other inhibitors with their intended target in a cellular context is a critical step in drug development. This guide outlines key experimental approaches for this validation and compares the available data for this compound with established FLT3 inhibitors such as quizartinib, gilteritinib, and midostaurin.
Comparative Analysis of FLT3 Inhibitor Potency
The potency of FLT3 inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50) in cellular assays using AML cell lines that harbor FLT3 mutations, such as MV4-11 (homozygous FLT3-ITD) and MOLM-13 (heterozygous FLT3-ITD).
| Inhibitor | Cell Line | Cellular IC50 (nM) | Citation |
| Flt3-IN-4 | MV4-11 | 0.089 ± 0.001 | [1] |
| MOLM-13 | 0.022 ± 0.003 | [1] | |
| Quizartinib | MV4-11 | 0.40 | [2] |
| MOLM-13 | 0.89 | [2] | |
| Gilteritinib | MOLM-14 | Reduced p-FLT3 at 1 µM | [3] |
| MOLM-13 | Reduced FLT3 expression at 10 nM | [3] | |
| Midostaurin | MOLM-13 | ~200 | [4] |
Note: Flt3-IN-4 is presented here as a likely analogue or the same compound as this compound, based on available supplier information. Direct comparative studies for this compound are limited.
Experimental Protocols for Target Engagement Validation
Accurate and reproducible experimental methods are paramount for validating target engagement. Below are detailed protocols for commonly employed assays.
Western Blot for Phospho-FLT3 Inhibition
Western blotting is a fundamental technique to directly observe the inhibition of FLT3 autophosphorylation, a hallmark of its activation.
Protocol:
-
Cell Culture and Treatment: Culture MV4-11 or MOLM-13 cells to a density of 0.5 x 10^6 to 1.5 x 10^6 cells/mL. Treat cells with varying concentrations of the FLT3 inhibitor or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-FLT3 (p-FLT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3 and a loading control protein like β-actin or GAPDH.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. This is followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins. The amount of soluble target protein at each temperature is then quantified, typically by Western blotting or other protein detection methods. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.[1][5]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell, bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of compound binding to a specific protein target in real-time.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing the target protein (FLT3) fused to NanoLuc® luciferase.
-
Cell Seeding: Seed the transfected cells into a multi-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations to the cells. Then, add a cell-permeable fluorescent tracer that binds to the same target protein.
-
Incubation: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.
-
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Measure the BRET signal, which is the ratio of the tracer's emission to the NanoLuc® luciferase's emission. Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal, allowing for the determination of the compound's cellular affinity (IC50).[6][7][8][9][10]
Visualizing Cellular Target Engagement
To better understand the underlying biology and experimental processes, the following diagrams illustrate the FLT3 signaling pathway and a general workflow for validating target engagement.
Caption: FLT3 signaling pathway in hematopoietic cells.
Caption: Experimental workflow for validating FLT3 target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. ashpublications.org [ashpublications.org]
- 9. mdpi.com [mdpi.com]
- 10. Cullinan Therapeutics to Showcase New Data Demonstrating Compelling Clinical Activity for CLN-049, a Novel FLT3xCD3 T Cell Engager, in AML Patients in an Oral Presentation at the 67th ASH Annual Meeting | INN [investingnews.com]
Flt3-IN-24: A Potent and Selective Inhibitor of FLT3 Kinase
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Flt3-IN-24, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), against other known FLT3 inhibitors. This document summarizes its activity and provides context for its potential application in research and development.
This compound has been identified as a potent and selective inhibitor of the FLT3 kinase, with a reported IC50 value of 7.94 nM[1]. While detailed public data on its selectivity profile against a broad panel of other kinases is not currently available, its high potency against FLT3 positions it as a significant tool for studying FLT3-driven cellular processes and as a potential starting point for drug discovery programs targeting malignancies with FLT3 mutations.
Comparative Kinase Inhibition Profile
To provide a framework for understanding the selectivity of this compound, this guide presents a comparison with other well-characterized FLT3 inhibitors for which extensive kinase screening data is available. The following table summarizes the inhibitory activity (IC50 or Kd in nM) of selected compounds against FLT3 and a panel of off-target kinases. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in assay conditions.
| Kinase Target | This compound (IC50, nM) | Quizartinib (AC220) (Kd, nM) | SEL24-B489 (Kd, nM) |
| FLT3 (Wild-Type) | 7.94 [1] | 1 | 160 |
| FLT3 (ITD mutant) | Data not available | 9 | 16 |
| FLT3 (D835Y mutant) | Data not available | Data not available | 37 |
| PIM1 | Data not available | Data not available | 2 |
| PIM2 | Data not available | Data not available | 2 |
| PIM3 | Data not available | Data not available | 3 |
| KIT | Data not available | >10-fold less potent than FLT3 | Data not available |
| RET | Data not available | >10-fold less potent than FLT3 | Data not available |
| CSF1R | Data not available | >10-fold less potent than FLT3 | Data not available |
| PDGFR | Data not available | >10-fold less potent than FLT3 | Data not available |
Note: Data for Quizartinib (AC220) and SEL24-B489 are sourced from publicly available research. The lack of comprehensive public data for this compound's off-target activity is a current limitation.
Experimental Methodologies
The determination of kinase inhibition profiles is crucial for assessing the selectivity and potential off-target effects of a compound. A common method employed for this purpose is the ADP-Glo™ Kinase Assay .
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The assay is performed in two steps:
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated with the test compound (e.g., this compound). The kinase catalyzes the transfer of the gamma-phosphate from ATP to the substrate, producing ADP.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus, the kinase activity.
A typical workflow for a kinase inhibition assay is as follows:
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In certain hematological malignancies, such as acute myeloid leukemia (AML), activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth and survival.
Upon ligand binding or due to activating mutations, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates several downstream cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.
Inhibitors like this compound are designed to block the kinase activity of FLT3, thereby inhibiting these downstream signaling pathways and inducing apoptosis in cancer cells that are dependent on FLT3 signaling. The high potency of this compound suggests it can be a valuable tool for dissecting the roles of these pathways in both normal and pathological contexts.
References
Comparative Analysis of Flt3 Inhibitors: A Focus on Selectivity and Cross-Reactivity
A comprehensive comparison of Flt3-IN-24 with alternative inhibitors could not be completed as there is no publicly available scientific literature or product information for a compound with this designation. Extensive searches for "this compound" across scientific databases, chemical repositories, and commercial vendor catalogs did not yield any specific data regarding its kinase inhibition profile, cross-reactivity, or experimental protocols.
To fulfill the user's request for a comparative guide, this report will instead focus on a selection of well-characterized FMS-like tyrosine kinase 3 (Flt3) inhibitors with available cross-reactivity data. This guide will provide researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies.
Introduction to Flt3 Inhibition
FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the Flt3 receptor and its downstream signaling pathways, including STAT5, PI3K/AKT, and RAS/MAPK, driving leukemogenesis. Consequently, Flt3 has emerged as a key therapeutic target in AML.
Flt3 inhibitors are broadly classified into two generations based on their specificity and potency. First-generation inhibitors, such as midostaurin and sorafenib, are multi-kinase inhibitors with activity against Flt3 and other kinases. Second-generation inhibitors, including gilteritinib and quizartinib, were designed to be more potent and selective for Flt3.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity (IC50) of several prominent Flt3 inhibitors against wild-type Flt3 and common mutants, as well as a selection of off-target kinases to illustrate their cross-reactivity profiles.
| Kinase Target | Quizartinib (AC220) | Gilteritinib (ASP2215) | Sorafenib (BAY 43-9006) | Midostaurin (PKC412) |
| Flt3 (Wild-Type) | 1.1 nM | 0.29 nM | 58 nM | 11 nM |
| Flt3-ITD | 0.7 nM | 0.29 nM | 21 nM | 3.1 nM |
| Flt3-D835Y | 30 nM | 0.73 nM | 22 nM | 6.3 nM |
| c-KIT | 25 nM | 1.3 nM | 90 nM | 8.9 nM |
| PDGFRα | 120 nM | >1000 nM | 5 nM | 51 nM |
| VEGFR2 | >1000 nM | >1000 nM | 90 nM | 130 nM |
| RET | 4.6 nM | >1000 nM | 4 nM | 42 nM |
| TrkA | 15 nM | >1000 nM | >1000 nM | 30 nM |
Note: IC50 values are compiled from various sources and may differ based on assay conditions. This table is for comparative purposes.
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate the canonical Flt3 signaling pathway and a general workflow for an in vitro kinase assay used to determine inhibitor potency.
Caption: Simplified Flt3 signaling pathway.
Caption: General workflow for an in vitro kinase assay.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method for determining the in vitro potency of a test compound against a purified kinase. Specific details may vary depending on the kinase, substrate, and detection method.
Materials:
-
Purified recombinant kinase (e.g., Flt3)
-
Kinase-specific substrate (e.g., synthetic peptide)
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution (radiolabeled [γ-33P]ATP or cold ATP, depending on the detection method)
-
96-well plates
-
Phosphocellulose paper or other separation matrix (for radiometric assays)
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and test inhibitor to the desired concentrations in kinase assay buffer. A typical assay includes a concentration series of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test inhibitor. Include appropriate controls (e.g., no inhibitor, no kinase).
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radiometric Assays (e.g., ADP-Glo™, Z'-LYTE™): Follow the manufacturer's instructions for the specific assay kit to measure kinase activity, which is typically based on the amount of ADP produced or the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The development of Flt3 inhibitors has significantly advanced the treatment of Flt3-mutated AML. However, the cross-reactivity profiles of these inhibitors vary, which can lead to different off-target effects and therapeutic applications. Second-generation inhibitors generally exhibit higher selectivity for Flt3 compared to first-generation agents. The choice of an appropriate Flt3 inhibitor for therapeutic or research purposes should consider its potency against relevant Flt3 mutants and its broader kinase selectivity profile. Standardized in vitro kinase assays are essential for characterizing and comparing the activity of novel and existing Flt3 inhibitors. While information on "this compound" remains elusive, the principles and methodologies outlined in this guide provide a framework for the comparative evaluation of any Flt3 inhibitor.
Flt3-IN-24: A Novel Alternative to First-Generation FLT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, here represented by the preclinical compound SEL24-B489 (referred to as Flt3-IN-24 for the purpose of this guide), with first-generation FLT3 inhibitors. This document outlines the mechanistic differences, preclinical efficacy, and selectivity profiles, supported by experimental data, to inform future research and development in the treatment of Acute Myeloid Leukemia (AML).
Executive Summary
First-generation FLT3 inhibitors, such as midostaurin, lestaurtinib, and sunitinib, have shown clinical activity in FLT3-mutated AML; however, their broad kinase selectivity often leads to off-target effects and the development of resistance. This compound (SEL24-B489) represents a novel approach with a dual-targeting mechanism, inhibiting both FLT3 and PIM kinases. This dual inhibition offers the potential for broader efficacy, including activity against common resistance-conferring mutations, and a more potent anti-leukemic effect. This guide presents a detailed comparison of the preclinical data for this compound against these established first-generation inhibitors.
Mechanism of Action: A Shift from Broad-Spectrum to Dual-Targeted Inhibition
First-generation FLT3 inhibitors are multi-kinase inhibitors, meaning they inhibit a range of different kinases in addition to FLT3. This lack of specificity can contribute to both their anti-leukemic activity and their toxicity profiles. In contrast, this compound is a potent, orally active, dual inhibitor of PIM kinases and FLT3. PIM kinases are downstream effectors of FLT3 signaling and are implicated in cell survival and apoptosis inhibition, making their simultaneous inhibition a promising strategy to overcome resistance.
FLT3 Signaling Pathway
Mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase. This results in the aberrant activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which collectively promote leukemic cell proliferation, survival, and block differentiation.
Caption: FLT3 Signaling Pathway and Inhibitor Targets.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and cellular activity of this compound (SEL24-B489) compared to first-generation FLT3 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Kd in nM)
| Kinase Target | This compound (SEL24-B489) (Kd) | Midostaurin (IC50) | Lestaurtinib (IC50) | Sunitinib (IC50) |
| FLT3 (Wild-Type) | 160 | <10 | 3 | 250 |
| FLT3-ITD | 16 | <10 | 3 | 50 |
| FLT3-D835Y | 11 | <10 | <2 | 30 |
| PIM1 | 2 | - | - | - |
| PIM2 | 2 | - | - | - |
| PIM3 | 3 | - | - | - |
| c-KIT | - | Potent | - | Potent |
| PDGFRβ | - | Potent | - | 2 |
| VEGFR2 | - | Potent | - | 80 |
| JAK2 | - | - | 0.9 | - |
| SYK | - | 20.8 | - | - |
Table 2: In Vitro Cell Viability (IC50 in µM) in AML Cell Lines
| Cell Line (FLT3 Status) | This compound (SEL24-B489) | Midostaurin | Lestaurtinib | Sunitinib |
| MV4-11 (FLT3-ITD) | Sub-micromolar | ~0.2 | - | ~0.008 |
| MOLM-13 (FLT3-ITD) | Sub-micromolar | ~0.2 | - | - |
| HL60 (FLT3-WT) | - | - | - | 5.7 |
| K562 (FLT3-WT) | - | - | - | 4.4 |
| NB4 (FLT3-WT) | - | - | - | 7.3 |
In Vivo Efficacy in AML Xenograft Models
Preclinical in vivo studies in mouse xenograft models of human AML provide crucial insights into the potential therapeutic efficacy of these inhibitors.
Table 3: In Vivo Antitumor Activity in AML Xenograft Models
| Inhibitor | AML Model | Dosing | Outcome |
| This compound (SEL24-B489) | MV-4-11 (FLT3-ITD) | 50-100 mg/kg, oral, twice daily | Marked dose-dependent tumor reduction (67-82% tumor growth inhibition). |
| Midostaurin | SKNO-1-luc+ (FLT3-WT) | 80 mg/kg | Significantly decreased leukemia burden and increased median survival. |
| OCI-AML3-luc+ (FLT3-WT) | 100 mg/kg | Significantly decreased leukemia burden and increased median survival. | |
| Lestaurtinib | FLT3-ITD mouse model | Not specified | Prolonged survival. |
| Sunitinib | Not specified | Not specified | Active against AML cells with FLT3-ITD in vivo. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50) or the dissociation constant (Kd).
General Protocol:
-
Recombinant human kinase is incubated with a specific substrate (e.g., a peptide) and ATP in a reaction buffer.
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve. Kd values are often determined using binding assays.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Cell Viability Assay
Objective: To measure the effect of the inhibitor on the proliferation and survival of cancer cell lines.
General Protocol (MTT/MTS Assay):
-
AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a specific density.
-
The cells are treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
A tetrazolium salt solution (e.g., MTT or MTS) is added to each well.
-
Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.
-
After a further incubation period, the absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Cell Viability Assay Workflow.
In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
General Protocol:
-
Immunocompromised mice (e.g., SCID or NOD/SCID) are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11).
-
Once tumors are established and reach a certain size (for subcutaneous models) or leukemia is established (for disseminated models), the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound) via a specific route (e.g., oral gavage) at a defined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (for subcutaneous models), or disease progression is monitored through methods like bioluminescence imaging (if cells are engineered to express luciferase).
-
Animal body weight and general health are monitored to assess toxicity.
-
At the end of the study, mice are euthanized, and tumors or tissues can be collected for further analysis (e.g., pharmacodynamics to assess target inhibition).
-
Efficacy is determined by comparing tumor growth inhibition or survival rates between the treatment and control groups.
Caption: In Vivo Xenograft Model Workflow.
Conclusion
The preclinical data presented in this guide suggest that this compound (SEL24-B489) represents a promising alternative to first-generation FLT3 inhibitors. Its dual inhibition of FLT3 and PIM kinases provides a novel mechanism of action that may lead to improved efficacy and the ability to overcome some of the resistance mechanisms that limit the effectiveness of first-generation agents. The potent in vitro and in vivo activity of this compound warrants further investigation as a potential therapeutic agent for FLT3-mutated AML. Researchers and drug development professionals are encouraged to consider the dual-targeting approach for the future design of more effective and durable therapies for this challenging disease.
Comparative Analysis of FLT3 Inhibitor IC50 Values
An Independent Validation of Flt3-IN-24's Potency: A Comparative Guide for Researchers
For drug development professionals and researchers in the field of oncology, particularly those focused on acute myeloid leukemia (AML), the validation of a novel inhibitor's potency is a critical step. This guide provides an independent comparison of the reported IC50 value of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, this compound, with other established FLT3 inhibitors: quizartinib, gilteritinib, and sorafenib. The data is presented in a clear, tabular format, accompanied by detailed experimental protocols and visual diagrams of the experimental workflow and the targeted signaling pathway.
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other prominent FLT3 inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as the experimental conditions can significantly influence the results.
| Inhibitor | Target/Cell Line | Assay Type | Reported IC50 (nM) |
| This compound (Cpd A) | FLT3 (in vitro) | ADP-Glo Kinase Assay | 16.26 |
| MV-4-11 (FLT3-ITD) | Western Blot (FLT3 Autophosphorylation) | 0.8 | |
| MV-4-11 (FLT3-ITD) | Apoptosis Assay (FITC Annexin V) | 0.0021 | |
| MOLM-14 (FLT3-ITD) | Apoptosis Assay (FITC Annexin V) | 0.86 - 17.74 | |
| Quizartinib | MV4-11 (FLT3-ITD) | Cell Viability Assay | 0.40 |
| MOLM-13 (FLT3-ITD) | Cell Viability Assay | 0.89 | |
| MOLM-14 (FLT3-ITD) | Cell Viability Assay | 0.73 | |
| Gilteritinib | FLT3-WT (in media) | Immunoblotting | 5 |
| FLT3-ITD (in media) | Immunoblotting | 0.7 - 1.8 | |
| MV4–11 (FLT3-ITD) | Cell Growth Assay | 0.92 | |
| MOLM-13 (FLT3-ITD) | Cell Growth Assay | 2.9 | |
| Sorafenib | FLT3-ITD | Kinase Assay | 69.3 ng/mL (~107 nM) |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the IC50 data, detailed experimental protocols for the key assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant FLT3 enzyme
-
This compound and other test inhibitors
-
ATP
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the test inhibitor, recombinant FLT3 enzyme, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular FLT3 Autophosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context.
Materials:
-
FLT3-ITD positive cell line (e.g., MV-4-11)
-
This compound and other test inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-FLT3 antibody for a loading control.
-
Quantify the band intensities and calculate the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay measures the extent of apoptosis induced by the inhibitor.
Materials:
-
FLT3-ITD positive cell line (e.g., MV-4-11)
-
This compound and other test inhibitors
-
FITC Annexin V Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed the cells and treat them with various concentrations of the test inhibitor for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add FITC Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and calculate the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the methodologies and the biological context, the following diagrams have been generated.
Caption: Experimental workflow for determining FLT3 inhibitor IC50 values.
Caption: The FLT3 signaling pathway and the point of inhibition.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Flt3-IN-24
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Flt3-IN-24, a potent and selective inhibitor of FLT3 kinase. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Quantitative Data for the Common Solvent: DMSO
This compound is often dissolved in DMSO for experimental use. Understanding the properties of the solvent is crucial for safe disposal.
| Property | Value | Citation |
| Chemical Formula | C₂H₆OS | |
| Molar Mass | 78.13 g/mol | |
| Appearance | Colorless liquid | |
| Flash Point | 87 °C (188.6 °F) - Combustible Liquid | [1] |
| Boiling Point | 189 °C (372 °F) | [2] |
| Solubility in Water | Miscible | [1] |
| Special Hazard | Readily penetrates the skin and may carry dissolved chemicals into the body. | [1][2] |
Step-by-Step Disposal Protocol for this compound
This protocol is based on general guidelines for hazardous laboratory chemical waste.
1. Waste Identification and Segregation:
- Treat all this compound, whether in solid form or dissolved in a solvent, as hazardous chemical waste.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management program.
2. Containment:
- Place all waste containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
- The container must be compatible with the waste. For this compound dissolved in DMSO, a high-density polyethylene (HDPE) or glass container is appropriate.
- Never use metal containers for acidic or corrosive waste.[3]
3. Labeling:
- Clearly label the waste container with the words "Hazardous Waste."
- The label must include:
- The full chemical name: "this compound" and the solvent used (e.g., "in Dimethyl Sulfoxide").
- The approximate concentration and quantity of the waste.
- The date the waste was first added to the container.
- The name of the principal investigator or laboratory contact.
4. Storage:
- Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
- The storage area should be secure, well-ventilated, and away from heat or ignition sources.
- Ensure secondary containment (such as a spill tray) is used to prevent the spread of material in case of a leak.[3]
5. Disposal:
- Do not dispose of this compound down the sink or in the regular trash. [4][5] Hazardous chemicals must never be poured down the drain.[4]
- Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) or equivalent department.[4][6] Follow their specific procedures for waste pickup.
6. Decontamination of Empty Containers:
- An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.
- For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[6] The rinsate must be collected and disposed of as hazardous waste.[6]
- After decontamination, deface or remove all hazardous chemical labels before disposing of the container in the regular trash.[6]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your laboratory's safety officer for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
